Hispidol
Description
This compound has been reported in Glycine max and Retama raetam with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZLDSPIRVZOKZ-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (Z)-4',6-Dihydroxyaurone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5786-54-9 | |
| Record name | Hispidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hispidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hispidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HISPIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-4',6-Dihydroxyaurone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 °C | |
| Record name | (Z)-4',6-Dihydroxyaurone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Hispidol's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory properties of hispidol, a naturally occurring flavonoid. It details the compound's interaction with key inflammatory signaling pathways, summarizes quantitative data from pertinent studies, outlines common experimental protocols, and provides visual representations of the core biological processes.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Cascades
This compound and its derivatives exert their anti-inflammatory effects by modulating several key signaling pathways that are crucial for the inflammatory response. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which in turn downregulates the expression of numerous pro-inflammatory mediators.
1.1 Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound and its analogs intervene in this pathway at critical junctures. For instance, a derivative, this compound A 25-methyl ether, has been shown to induce the de novo synthesis of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This action functionally inhibits NF-κB activity, preventing its translocation to the nucleus and subsequent gene transcription, without directly inhibiting the DNA binding of NF-κB.[2][3] Similarly, hispidulin, a related flavonoid, has been demonstrated to suppress the activation of NF-κB in various inflammatory models.[3][4]
1.2 Attenuation of MAPK Signaling
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a vital role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[5][6] Hispidulin has been shown to inhibit the phosphorylation and activation of ERK, JNK, and p38 in endothelial cells stimulated by P. gingivalis lipopolysaccharide (LPS).[4] Another related compound, hispidin, also markedly suppresses LPS-induced activation of MAPKs.[7] By blocking these pathways, this compound effectively curtails the downstream signaling that leads to the expression of inflammatory genes.
1.3 Downstream Effects on Inflammatory Mediators
The inhibition of the NF-κB and MAPK pathways by this compound leads to a significant reduction in the production of key inflammatory molecules:
-
Nitric Oxide (NO) and iNOS: In inflammatory conditions, large amounts of NO are produced by iNOS, contributing to vasodilation and cytotoxicity.[8] this compound and its derivatives dose-dependently inhibit NO production by down-regulating the expression of iNOS at both the mRNA and protein levels in LPS-stimulated macrophages.[2][7][9]
-
Prostaglandins and COX-2: COX-2 is an enzyme rapidly induced by inflammatory stimuli to produce prostaglandins, such as PGE2, which are key mediators of pain and swelling.[10][11] this compound A 25-methyl ether has been shown to reduce PGE2 production by inhibiting the expression of COX-2.[2][9] this compound analogs have also demonstrated the ability to inhibit the production of PGE2 in activated microglial cells.[12]
-
Pro-inflammatory Cytokines: this compound significantly suppresses the expression and production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][4][9] this compound has an IC50 of 0.50 μM for inhibiting TNF-α induced adhesion of monocytes to colon epithelial cells.[13]
Data Presentation: Quantitative Effects of this compound and Derivatives
The anti-inflammatory efficacy of this compound and its related compounds has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound and Derivatives
| Compound | Model System | Target | Metric | Value | Reference |
| This compound | Monocytes/Colon Epithelial Cells | TNF-α induced adhesion | IC₅₀ | 0.50 µM | [13] |
| This compound A 25-Me Ether | LPS-stimulated RAW264.7 Macrophages | IL-1β mRNA Expression | % Inhibition | 13.1% at 25 µM | [9] |
| This compound A 25-Me Ether | LPS-stimulated RAW264.7 Macrophages | IL-1β mRNA Expression | % Inhibition | 83.5% at 50 µM | [9] |
| This compound Analogs (3aa, 3bc) | LPS-stimulated BV2 Microglia | PGE₂ Production | Inhibition | Significant at 10 µM | [12] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound and Derivatives
| Compound | Animal Model | Dose | Effect | Reference |
| This compound A 25-Me Ether | Carrageenan-induced Paw Edema | 1 and 10 mg/kg, i.p. | Dose-dependent reduction in swelling | [2][9] |
| This compound A 25-Me Ether | Acetic Acid-induced Vascular Permeability | 1 and 10 mg/kg, i.p. | Dose-dependent decrease in permeability | [2][9] |
| This compound | TNBS-induced Colitis in Rats | 30 mg/kg, oral | Recovery similar to 300 mg/kg sulfasalazine | [13] |
Experimental Protocols
The following sections describe the methodologies for key experiments used to elucidate the anti-inflammatory mechanism of this compound.
3.1 In Vitro Anti-Inflammatory Assay in Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium, and cells are incubated for a specified period (e.g., 18-24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14] A standard curve of sodium nitrite is used for quantification.
-
Cytokine and PGE₂ Measurement (ELISA): The levels of TNF-α, IL-6, IL-1β, and PGE₂ in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15]
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p-p65, IκB-α, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH).[1]
-
mRNA Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) to determine relative gene expression levels.[16]
3.2 In Vivo Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory compounds.[17]
-
Animals: Male Wistar rats or ICR mice are used.
-
Procedure: Animals are administered this compound (e.g., 1-10 mg/kg, intraperitoneally) or a vehicle control. After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.
-
Measurement: The paw volume or thickness is measured using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group with the vehicle-treated control group.
Visualizations: Pathways and Workflows
4.1 Signaling Pathways
4.2 Experimental Workflow
4.3 Logical Relationships
References
- 1. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo [mdpi.com]
- 2. Anti-inflammatory activity of this compound A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Targeting COX-2 expression by natural compounds: a promising alternative strategy to synthetic COX-2 inhibitors for cancer chemoprevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Hispidol as a Potent Inhibitor of TNF-alpha Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidol, a naturally occurring aurone flavonoid, has emerged as a significant inhibitor of Tumor Necrosis Factor-alpha (TNF-α) signaling, a critical pathway implicated in numerous inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound and its derivatives.
Introduction to this compound and TNF-α Signaling
This compound (C15H10O4) is a bioactive compound found in various medicinal plants. Its anti-inflammatory properties have been attributed to its ability to modulate key inflammatory pathways. TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. Dysregulation of TNF-α signaling is a hallmark of many autoimmune and inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, inhibiting the TNF-α signaling pathway is a well-established therapeutic strategy. This compound presents a promising small molecule approach to TNF-α inhibition.
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound in modulating TNF-α-related processes has been quantified in several key studies. The following table summarizes the available quantitative data, providing a clear comparison of its inhibitory activities.
| Activity Assessed | Experimental System | Key Parameter | Value | Reference |
| TNF-α Induced Monocyte Adhesion to Colon Epithelial Cells | Co-culture of monocytic cells and colon epithelial cells | IC50 | 0.50 μM | [1] |
| TNF-α Induced Monocyte Adhesion to Colon Epithelial Cells | Co-culture of monocytic cells and colon epithelial cells | Maximum Inhibition | >70% | [1] |
| LPS-Induced TNF-α Expression | Lipopolysaccharide-stimulated cells | Inhibition | Strong | [1] |
| AP-1 Transcriptional Activity | - | Inhibition | Yes | [1] |
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its inhibitory effects on TNF-α signaling through the modulation of downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses initiated by TNF-α. Upon binding to its receptor, TNF-α triggers a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is believed to interfere with this process, likely by inhibiting the phosphorylation of IκB and the p65 subunit.
Caption: this compound's inhibition of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as JNK, p38, and ERK, is also activated by TNF-α and plays a crucial role in inflammation and apoptosis. While direct quantitative data for this compound is pending, evidence from the closely related flavonoid, hispidulin, shows significant inhibition of RANKL-induced phosphorylation of JNK and p38 MAPKs. It is highly probable that this compound shares this mechanism in the context of TNF-α signaling.
Caption: Postulated modulation of the MAPK pathway by this compound.
Induction of Apoptosis
TNF-α can induce apoptosis, or programmed cell death, a critical process in tissue homeostasis and the elimination of damaged cells. This is primarily mediated through the activation of a caspase cascade. This compound's role in TNF-α-induced apoptosis is an area of active investigation, with the potential to either enhance or inhibit this process depending on the cellular context, which could be therapeutically relevant in cancer or inflammatory diseases.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the inhibitory effects of this compound on TNF-α signaling.
Monocyte-Epithelial Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of monocytes to TNF-α-stimulated epithelial cells, a crucial step in the inflammatory response.
-
Cell Culture:
-
Culture human colon epithelial cells (e.g., HT-29) to confluence in a 96-well plate.
-
Culture human monocytic cells (e.g., U937) in suspension.
-
-
Labeling of Monocytes:
-
Label U937 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Pre-treat the confluent HT-29 cells with varying concentrations of this compound for 1 hour.
-
Stimulate the HT-29 cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours.
-
Add the fluorescently labeled U937 cells to each well and co-culture for 1 hour.
-
Gently wash the wells to remove non-adherent U937 cells.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the TNF-α-stimulated control.
-
Caption: Workflow for the monocyte-epithelial cell adhesion assay.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to TNF-α and the inhibitory effect of this compound.
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
-
Assay Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.
-
Western Blot Analysis of NF-κB and MAPK Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Treatment and Lysis:
-
Culture cells (e.g., RAW 264.7 macrophages) to near confluence.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with TNF-α (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies specific for phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment:
-
Culture cells (e.g., Jurkat T cells) and pre-treat with this compound for 1 hour.
-
Induce apoptosis by treating with TNF-α (e.g., 50 ng/mL) in combination with a sensitizing agent like cycloheximide for 4-6 hours.
-
-
Assay Procedure:
-
Lyse the cells and collect the supernatant.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C and measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.
-
Calculate the caspase-3 activity relative to the untreated control.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a TNF-α signaling inhibitor, with a notable IC50 value for inhibiting monocyte adhesion. Its mechanism of action likely involves the suppression of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a framework for further investigation into its precise molecular targets and for quantifying its efficacy in various cellular models.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound within the TNF-α signaling cascade.
-
Conducting comprehensive dose-response studies to determine the IC50 values for NF-κB and MAPK pathway inhibition.
-
Investigating the effects of this compound on a wider range of TNF-α-mediated cellular responses, including cytokine production and apoptosis, in various disease-relevant cell types.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.
This in-depth technical guide serves as a valuable resource to accelerate the research and development of this compound as a novel therapeutic agent for the treatment of TNF-α-driven inflammatory disorders.
References
Hispidol: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidol, a naturally occurring aurone found in plants such as Glycine max (soybean), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this promising compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (6,4'-dihydroxyaurone) is a flavonoid derivative characterized by a unique aurone chemical structure.[1] It has been isolated from various plant sources, including soybean (Glycine max), Lygos raetam, and Medicago truncatula cell cultures.[1] Emerging evidence from a growing body of scientific literature highlights this compound's potential as a therapeutic agent for a range of pathological conditions. Its multifaceted biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, make it a compelling candidate for further investigation and drug development. This guide synthesizes the current knowledge on this compound, with a focus on its mechanisms of action and quantifiable effects observed in preclinical models.
Biological Activities and Therapeutic Potential
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. A key mechanism underlying this activity is its ability to inhibit the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
-
Inhibition of Monocyte Adhesion: this compound effectively inhibits the TNF-α induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of inflammatory bowel disease (IBD).[2][3]
-
Suppression of Pro-inflammatory Mediators: A methyl ether derivative of this compound has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] It also curtails the mRNA expression of major pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]
-
In Vivo Efficacy in Colitis: Oral administration of this compound has been shown to significantly and dose-dependently suppress 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats.[2][3] This was evidenced by a recovery in body weight, and a reduction in colon tissue inflammation and myeloperoxidase (MPO) levels, a marker of inflammation.[2][3] At a dose of 30 mg/kg, this compound exhibited a recovery effect similar to that of 300 mg/kg sulfasalazine.[2][3]
Neuroprotective and Neuromodulatory Effects
This compound exhibits promising neuroprotective and neuromodulatory activities, primarily through its interaction with monoamine oxidase (MAO) enzymes and modulation of neuroinflammatory pathways.
-
Monoamine Oxidase (MAO) Inhibition: this compound is a potent and selective inhibitor of MAO-A, with an IC50 value of 0.26 µM.[5] It also inhibits MAO-B, albeit with lower potency (IC50 = 2.45 µM).[5] The inhibition of MAO-A is reversible and competitive, with a Ki value of 0.10 µM.[5] This activity is significantly more potent than the marketed drug toloxatone (IC50 = 1.10 µM).[5] The selective inhibition of MAO-A can increase the levels of monoamine neurotransmitters like serotonin and dopamine in the brain, suggesting a potential antidepressant effect.
-
Antidepressant-like Activity: In preclinical models, this compound has demonstrated antidepressant-like activities.[6] At a dose of 15 mg/kg, it significantly reduced immobility time in both the forced swimming test (FST) and tail suspension test (TST) in mice, with effects comparable to or better than the antidepressant fluoxetine.[6] This behavioral effect was associated with increased levels of dopamine and serotonin in brain tissues.[6]
-
Neuroinflammation and Neurodegeneration: By inhibiting MAO-B, which is implicated in the production of reactive oxygen species (ROS) in the brain, this compound and its analogs may offer neuroprotection in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][] Analogs of this compound have been shown to be potent, competitive, and reversible MAO-B inhibitors that also suppress the production of neuroinflammatory mediators such as NO and PGE2 in microglia.[9][10] Hispidulin, a related compound, has been shown to exert neuroprotective effects in a rat model of ischemia/reperfusion injury by suppressing NLRP3-mediated pyroptosis via the AMPK/GSK3β signaling pathway.[11]
Anticancer Activity
Hispidulin, a closely related flavonoid, has demonstrated potent anticancer activity in various cancer cell lines, particularly in non-small-cell lung cancer (NSCLC).
-
Induction of Apoptosis: Hispidulin inhibits the growth of NCI-H460 and A549 NSCLC cells and promotes apoptosis in a dose-dependent manner.[12][13][14] This is achieved through the increased generation of reactive oxygen species (ROS).[12][14]
-
Activation of Endoplasmic Reticulum (ER) Stress: The anticancer mechanism of hispidulin in NSCLC involves the activation of the ER stress pathway.[10][12] Hispidulin treatment leads to the upregulation of ER stress markers such as phosphorylated eIF2α (p-eIF2α), activating transcription factor 4 (ATF4), and C/EBP-homologous protein (CHOP).[2] This sustained ER stress ultimately triggers apoptosis.
-
In Vivo Tumor Suppression: In a mouse xenograft model using NCI-H460 cells, hispidulin treatment at doses of 20 mg/kg and 40 mg/kg significantly suppressed tumor growth.[15]
Antioxidant Properties
While some studies have reported conflicting results on the antioxidant activity of hispidulin in simple cell-free systems, it has shown effectiveness in more complex biological systems.[16] Hispidulin was found to be effective in protecting erythrocyte membranes against lipid peroxidation and highly effective against the oxidation of protein thiol groups, outperforming the standard antioxidant Trolox in the latter case.[16]
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activities of this compound and its related compounds.
Table 1: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity of this compound
| Biological Activity | Target/Assay | Cell Line/Enzyme | IC50 / Ki | Reference |
| Anti-inflammatory | TNF-α induced monocyte adhesion | HT-29 | 0.50 µM | [2][3] |
| Enzyme Inhibition | Monoamine Oxidase-A (MAO-A) | Recombinant human | IC50: 0.26 µM, Ki: 0.10 µM | [5] |
| Enzyme Inhibition | Monoamine Oxidase-B (MAO-B) | Recombinant human | IC50: 2.45 µM, Ki: 0.51 µM | [5] |
Table 2: In Vivo Anti-inflammatory and Antidepressant-like Activity of this compound
| Biological Activity | Animal Model | Dosage | Effect | Reference |
| Anti-inflammatory | TNBS-induced colitis in rats | 30 mg/kg (oral) | Similar recovery to 300 mg/kg sulfasalazine | [2][3] |
| Antidepressant-like | Forced Swimming Test (FST) in mice | 15 mg/kg | Reduced immobility time (9.6s vs 32.0s for fluoxetine) | [6] |
| Antidepressant-like | Tail Suspension Test (TST) in mice | 15 mg/kg | Reduced immobility time (53.1s vs 48.7s for fluoxetine) | [6] |
Table 3: In Vitro and In Vivo Anticancer Activity of Hispidulin
| Biological Activity | Cell Line / Animal Model | Dosage | Effect | Reference | | :--- | :--- | :--- | :--- | | Anticancer | NCI-H460 and A549 (NSCLC) | 4-60 µM | Inhibition of cell viability and induction of apoptosis |[12] | | Anticancer | NCI-H460 Xenograft in mice | 20 and 40 mg/kg | Significant suppression of tumor growth |[15] |
Signaling Pathways Modulated by this compound and Hispidulin
This compound and its related compounds exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anti-inflammatory Signaling
Neuroprotective Signaling (MAO Inhibition)
Anticancer Signaling (ER Stress Pathway)
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
TNF-α Induced Monocyte Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of monocytes to endothelial or epithelial cells, a key step in inflammation.
-
Cell Culture:
-
Culture human colon epithelial cells (e.g., HT-29) and human monocytic cells (e.g., U937) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed HT-29 cells into a 96-well plate and grow to confluence.
-
Label U937 cells with a fluorescent dye (e.g., Calcein-AM).
-
Pre-treat the confluent HT-29 cell monolayer with various concentrations of this compound for 1 hour.
-
Stimulate the HT-29 cells with recombinant human TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Add the fluorescently labeled U937 cells to the HT-29 monolayer and incubate for 1 hour.
-
Gently wash the wells with PBS to remove non-adherent U937 cells.
-
Measure the fluorescence intensity of the remaining adherent U937 cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition of monocyte adhesion compared to the TNF-α-stimulated control without this compound.
-
Monoamine Oxidase (MAO) Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of a compound on the activity of MAO-A and MAO-B.
-
Reagents:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate for MAO-A) and benzylamine (substrate for MAO-B).
-
Potassium phosphate buffer.
-
This compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the appropriate MAO enzyme in potassium phosphate buffer.
-
Add various concentrations of this compound or a reference inhibitor to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) by measuring the change in absorbance at a specific wavelength (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde) over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 values for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., NCI-H460 or A549) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of hispidulin (or this compound) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis for ER Stress Markers
This technique is used to detect and quantify specific proteins involved in the ER stress pathway.
-
Protein Extraction and Quantification:
-
Treat cells (e.g., NCI-H460) with hispidulin for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the ER stress marker proteins of interest (e.g., anti-p-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibodies.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
TNBS-Induced Colitis Model in Rats
This is a widely used animal model to study inflammatory bowel disease and to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats.
-
Fast the rats for 24-48 hours before the induction of colitis, with free access to water.
-
-
Induction of Colitis:
-
Anesthetize the rats lightly (e.g., with isoflurane).
-
Instill a solution of TNBS dissolved in ethanol (e.g., 50% ethanol) into the colon via a catheter inserted rectally.
-
Keep the rats in a head-down position for a few minutes to prevent leakage of the TNBS solution.
-
-
Treatment and Monitoring:
-
Administer this compound or a vehicle control orally to the rats daily, starting from the day of colitis induction.
-
Monitor the body weight, stool consistency, and presence of blood in the feces daily.
-
-
Evaluation of Colitis:
-
After a specified period (e.g., 7 days), euthanize the rats and collect the colon.
-
Assess the macroscopic damage to the colon using a scoring system that considers inflammation, ulceration, and thickening of the colon wall.
-
Collect colon tissue samples for histological analysis to assess the microscopic damage and for biochemical assays to measure MPO activity.
-
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities that hold significant therapeutic potential. Its ability to modulate key inflammatory, neuroprotective, and anticancer signaling pathways, as demonstrated in numerous preclinical studies, underscores its value as a lead compound for drug discovery. The quantitative data and detailed methodologies provided in this technical guide offer a solid foundation for further research into the pharmacological properties of this compound and its derivatives. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its safety and efficacy in more advanced preclinical and eventually, clinical settings. The continued exploration of this compound's therapeutic potential is warranted and could lead to the development of novel treatments for a range of human diseases.
References
- 1. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 2. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemdiv.com [chemdiv.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mechanism of AP-1 suppression through interaction of c-Fos with lamin A/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-talk between the p38α and JNK MAPK Pathways Mediated by MAP Kinase Phosphatase-1 Determines Cellular Sensitivity to UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear hormone receptor antagonism with AP-1 by inhibition of the JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are AP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling of Hispidol and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidol, a naturally occurring aurone, and its synthetic analogs have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profiling of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by these compounds.
Clarification of Structurally Related Compounds
To avoid ambiguity, it is essential to distinguish between this compound, Hispidin, and Hispidulin, three structurally related natural compounds that are often a source of confusion in the literature.
-
This compound: An aurone with a benzofuranone core. Its chemical name is (2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one.[1]
-
Hispidin: A styrylpyrone characterized by a pyran-2-one ring. Its IUPAC name is 6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one.[2][3]
-
Hispidulin: A flavone, which is a derivative of chromen-4-one. Its chemical name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one.[4][5]
This guide will focus specifically on the pharmacological activities of this compound and its synthetic analogs.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the quantitative data for the biological activities of this compound and its analogs, providing a basis for structure-activity relationship (SAR) studies and further drug development.
Anticancer Activity
The anticancer potential of Hispolon (a compound structurally similar to this compound) and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: Anticancer Activity (IC50, µM) of Hispolon and Its Analogs
| Compound | HCT-116 (Colon) | S1 (Colon) | PC-3 (Prostate) | DU-145 (Prostate) | MCF-7 (Breast) |
| VA-2 | 1.4 ± 1.3 | 1.8 ± 0.9 | - | - | - |
| VA-4 | 4.7 ± 2.6 | 9.3 ± 3.7 | 8.9 ± 6.2 | 8.2 ± 3.3 | 10.6 ± 4.0 |
| VA-7 | - | - | 3.3 - 10.7 (mean) | - | - |
| VA-15 | - | - | 3.3 - 10.7 (mean) | - | - |
Data sourced from Balaji et al., 2015.[6]
Anti-inflammatory and Neuroprotective Activities
A number of this compound analogs have been synthesized and evaluated for their potential in treating neurodegenerative diseases by targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as neuroinflammation.
Table 2: MAO-B and AChE Inhibition and Anti-Neuroinflammatory Activity of O6-Aminoalkyl-Hispidol Analogs
| Compound | MAO-B Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) | Anti-Neuroinflammatory Effect |
| 3aa | Submicromolar | 2.67 | Inhibition of PGE2 production |
| 3bc | Submicromolar | 1.56 | Inhibition of PGE2 production |
Data sourced from Hassan et al., 2023.[7]
Table 3: MAO-B Inhibition of O4'-Benzyl-Hispidol Derivatives
| Compound | MAO-B Inhibition IC50 (µM) | Selectivity Index | Anti-Neuroinflammatory Effect |
| 2e | 0.38 | >264 | Inhibition of nitric oxide production |
| 3b | 0.95 | >105 | Not specified |
Data sourced from Hassan et al., 2024.[8]
An in vivo study on a triterpenoid analog of this compound, this compound A 25-methyl ether, demonstrated its anti-inflammatory properties in a carrageenan-induced paw edema model. At a dose of 10 mg/kg, it showed significant inhibition of edema.[3]
Antioxidant Activity
The antioxidant capacity of this compound and its analogs is a key aspect of their pharmacological profile. The IC50 values for DPPH and ABTS radical scavenging assays are presented in Table 4.
Table 4: Antioxidant Activity (IC50, µg/mL) of Plant Extracts Containing Hispidulin
| Assay | Crude Extract | n-Hexane Fraction | Ethyl Acetate Fraction |
| DPPH | - | - | - |
| ABTS | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound and its analogs.
Anticancer Activity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound analogs in an acute inflammation model.
Principle: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The first phase is mediated by histamine and serotonin, while the second phase is primarily mediated by prostaglandins and cytokines.
Detailed Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test groups (this compound analogs at various doses, e.g., 1, 10, 50 mg/kg, p.o. or i.p.)
-
-
Compound Administration: Administer the test compounds or controls orally or intraperitoneally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays
Objective: To determine the free radical scavenging capacity of this compound and its analogs.
Principle:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm.
Detailed Protocol (DPPH Assay):
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution (at various concentrations) in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value is determined from the plot of scavenging activity against compound concentration.
Detailed Protocol (ABTS Assay):
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 190 µL of the ABTS•+ solution to 10 µL of the test compound solution (at various concentrations).
-
Incubation: Incubate the mixture for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition. The IC50 value is determined from the plot of inhibition percentage against compound concentration.
Mechanistic Studies: Western Blot Analysis
Objective: To investigate the effect of this compound and its analogs on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Detailed Protocol (General):
-
Cell Lysis: Treat cells with this compound analogs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization: Signaling Pathways and Workflows
This section provides diagrams generated using the DOT language to visualize key signaling pathways and experimental workflows related to the pharmacological activities of this compound and its analogs.
Anticancer Signaling Pathways
This compound and its analogs exert their anticancer effects by modulating several key signaling pathways, including the MAPK, PI3K/Akt, and ER stress pathways.
Caption: Anticancer signaling pathways modulated by this compound and its analogs.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the NF-κB signaling pathway.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow: In Vivo Anticancer Study
The following diagram illustrates the workflow for an in vivo anticancer study of this compound analogs using a xenograft model.
Caption: Workflow for in vivo anticancer efficacy testing.
Conclusion
This compound and its analogs represent a versatile scaffold for the development of novel therapeutic agents with diverse pharmacological activities. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial for translating the therapeutic potential of these compounds into clinical applications. The provided visualizations of the signaling pathways offer a framework for understanding the molecular mechanisms underlying the observed biological effects and for identifying potential targets for future drug design.
References
- 1. This compound | C15H10O4 | CID 5281254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hispidin - Wikipedia [en.wikipedia.org]
- 3. Hispidin | C13H10O5 | CID 54685921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hispidulin | C16H12O6 | CID 5281628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases [mdpi.com]
- 8. Synthesis and biological evaluation of O4'-benzyl-hispidol derivatives and analogs as dual monoamine oxidase-B inhibitors and anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
The Anti-inflammatory Potential of Hispidol in IBD: A Technical Overview for Researchers
A Critical Gap in Current Research Hinders a Comprehensive Technical Analysis
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. The quest for novel therapeutic agents with improved efficacy and safety profiles is a key focus of IBD research. Hispidol, a naturally occurring phenolic compound, has emerged as a potential candidate due to its reported anti-inflammatory properties. However, a thorough review of the currently available scientific literature reveals a significant lack of in-depth, quantitative data and detailed experimental protocols specifically investigating the effects of this compound in preclinical IBD models.
While general information suggests this compound's potential, the absence of specific studies detailing its impact on key IBD-related parameters and signaling pathways prevents the creation of a comprehensive technical guide for researchers and drug development professionals at this time. This document aims to outline the current understanding, highlight the existing knowledge gaps, and propose a framework for future research necessary to fully elucidate the therapeutic potential of this compound in IBD.
In Vivo Models of IBD: The Need for Quantitative Data
Table 1: Key In Vivo Parameters for Assessing this compound Efficacy in TNBS-Induced Colitis
| Parameter | Description | Data to be Collected |
| Body Weight Change | A general indicator of animal health and disease severity. | Daily body weight measurements, presented as a percentage of initial body weight. |
| Colon Length | Intestinal inflammation leads to colon shortening. | Measurement of the colon length from the cecum to the anus at the end of the study. |
| Colon Weight-to-Length Ratio | An indicator of colonic edema and inflammation. | The ratio of the wet weight of the excised colon to its length. |
| Myeloperoxidase (MPO) Activity | A quantitative measure of neutrophil infiltration into the colonic tissue, a hallmark of inflammation. | MPO activity measured in colonic tissue homogenates, typically expressed as U/g of tissue. |
| Macroscopic Damage Score | A semi-quantitative assessment of visible colonic damage. | Scoring based on the presence and severity of ulcers, inflammation, and adhesions (e.g., Wallace score). |
| Histological Score | Microscopic evaluation of tissue damage and inflammation. | Scoring of H&E stained colon sections based on the degree of inflammatory cell infiltration, crypt damage, and epithelial erosion. |
| Pro-inflammatory Cytokine Levels | Measurement of key inflammatory mediators in the colonic tissue. | Levels of TNF-α, IL-1β, IL-6, etc., measured by ELISA or qPCR. |
Experimental Protocol: TNBS-Induced Colitis in Rats
A standardized protocol for inducing colitis with TNBS is crucial for the reproducibility of studies. The following represents a typical methodology that would be employed to evaluate the efficacy of this compound.
In Vitro Anti-inflammatory Effects: Monocyte Adhesion Assay
A key event in the pathogenesis of IBD is the recruitment of leukocytes, particularly monocytes, to the inflamed intestinal epithelium. An in vitro monocyte adhesion assay is a valuable tool to screen for compounds that can inhibit this process. While it is reported that this compound inhibits TNF-α-induced monocyte adhesion to colon epithelial cells, the specific IC50 value and detailed experimental conditions are not publicly available.
Table 2: Key Parameters for In Vitro Monocyte Adhesion Assay
| Parameter | Description | Data to be Collected |
| Cell Lines | Human colon adenocarcinoma cell line and a human monocytic cell line. | e.g., HT-29 or Caco-2 cells and U937 or THP-1 cells. |
| Stimulant | Pro-inflammatory cytokine to induce the expression of adhesion molecules on epithelial cells. | TNF-α (e.g., 10 ng/mL). |
| This compound Concentrations | A range of concentrations to determine a dose-response relationship. | e.g., 0.1, 1, 10, 50, 100 µM. |
| Monocyte Labeling | A fluorescent dye to enable quantification of adherent monocytes. | e.g., Calcein-AM. |
| Quantification Method | Measurement of fluorescence to determine the number of adherent monocytes. | Fluorescence plate reader. |
| IC50 Value | The concentration of this compound that inhibits 50% of the monocyte adhesion. | Calculated from the dose-response curve. |
Experimental Protocol: TNF-α-Induced Monocyte Adhesion to Colon Epithelial Cells
The following protocol outlines a standard procedure for assessing the inhibitory effect of this compound on monocyte adhesion.
Molecular Mechanisms of Action: Elucidating Signaling Pathways
Understanding the molecular mechanisms by which this compound exerts its anti-inflammatory effects is crucial for its development as a therapeutic agent. Key inflammatory signaling pathways implicated in IBD include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). While research on a related compound, hispidin, suggests modulation of MAPK and JAK/STAT pathways, specific data for this compound's effects on these pathways in the context of IBD are lacking.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Investigating this compound's effect on this pathway would involve assessing its ability to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.
MAPK and JAK/STAT Signaling Pathways
The MAPK (including p38, JNK, and ERK) and JAK/STAT pathways are also critical in mediating inflammatory responses in IBD. Future studies should investigate the effect of this compound on the phosphorylation status of key proteins in these cascades using techniques such as Western blotting in both in vitro and in vivo IBD models.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a novel therapeutic for Inflammatory Bowel Disease. However, the current body of scientific literature lacks the detailed and specific data required to fully assess its potential. To advance the understanding of this compound's anti-inflammatory effects in IBD, future research should focus on:
-
Conducting comprehensive in vivo studies in well-established IBD models, such as TNBS- and DSS-induced colitis, with detailed reporting of quantitative data on disease activity, and histopathological and biochemical markers of inflammation.
-
Performing detailed in vitro assays to determine the precise IC50 of this compound for the inhibition of monocyte-epithelial cell adhesion and to explore its effects on other cellular processes relevant to IBD, such as epithelial barrier function.
-
Elucidating the specific molecular mechanisms of action by investigating the direct effects of this compound on the NF-κB, MAPK, and JAK/STAT signaling pathways in intestinal epithelial cells and immune cells.
The generation of this critical data will be instrumental for the scientific community to build a robust understanding of this compound's therapeutic potential and to guide its further development as a treatment for IBD.
Investigating the Biosynthetic Pathway of Hispidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidol, a naturally occurring aurone, has garnered significant interest for its diverse biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, with a focus on the key enzymes, precursor molecules, and regulatory mechanisms. While extensive research has elucidated the general pathway, this guide also highlights areas where further quantitative and mechanistic data are required.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway. The immediate precursor to this compound is the chalcone isoliquiritigenin . In the model legume Medicago truncatula, the formation of this compound from isoliquiritigenin is primarily catalyzed by class III peroxidases (PRXs) in a hydrogen peroxide (H₂O₂)-dependent manner.[1] An alternative biosynthetic route involving polyphenol oxidases (PPOs) has been proposed in other plant species but appears less likely in M. truncatula.[1]
The key enzymatic step involves the oxidative cyclization of isoliquiritigenin. The proposed mechanism, catalyzed by peroxidases such as MtPRX1 and MtPRX2, proceeds through the formation of a phenoxy radical, followed by rearrangement, oxygenation, and cyclization to form the aurone structure.[1]
Precursor Biosynthesis: The Phenylpropanoid Pathway
Isoliquiritigenin is synthesized through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The core reactions leading to isoliquiritigenin are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS) and Chalcone Reductase (CHR): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin chalcone. In legumes, CHR acts in concert with CHS to produce 6'-deoxychalcones like isoliquiritigenin.
Quantitative Data
Despite the identification of the key enzymes in this compound biosynthesis, there is a notable lack of publicly available quantitative data regarding their catalytic properties. Extensive literature searches did not yield specific values for the kinetic parameters (Km, Vmax, kcat), specific activities, or optimal reaction conditions (pH, temperature) for MtPRX1 and MtPRX2 in the context of aurone synthesis. Similarly, quantitative data on the in vitro or in vivo yield of this compound from isoliquiritigenin is not well-documented in the available literature. This represents a significant knowledge gap that future research should address.
Regulation of this compound Biosynthesis
The biosynthesis of this compound in Medicago truncatula is closely linked to the plant's defense response system. The expression of the peroxidase genes (MtPRX1, MtPRX2, and MtPRX3) is coordinately induced upon treatment with yeast elicitor, a known mimic of fungal pathogens.[1] This suggests that this compound may function as a phytoalexin, an antimicrobial compound produced by plants under stress.
The signaling cascade from the perception of the yeast elicitor to the transcriptional activation of the peroxidase genes is likely to involve a complex network of signaling molecules. While a detailed pathway specific to this compound biosynthesis has not been fully elucidated, it is expected to follow the general paradigm of plant defense signaling, which includes:
-
Elicitor Recognition: Recognition of yeast cell wall components by plant cell surface receptors.
-
Signal Transduction: Activation of downstream signaling components, potentially including calcium ion fluxes, reactive oxygen species (ROS) production, and mitogen-activated protein kinase (MAPK) cascades.[2]
-
Transcriptional Regulation: Activation of specific transcription factors that bind to the promoter regions of defense-related genes, including the MtPRX genes.
Experimental Protocols
Heterologous Expression and Purification of Peroxidases
-
Gene Cloning: The coding sequences of MtPRX1 and MtPRX2 are amplified from M. truncatula cDNA and cloned into a suitable E. coli expression vector (e.g., pET series).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: An overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG at mid-log phase.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.
Peroxidase Enzyme Assay
-
Reaction Mixture: A typical assay mixture contains a suitable buffer (e.g., sodium phosphate buffer), the substrate isoliquiritigenin, hydrogen peroxide, and the purified peroxidase enzyme.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or H₂O₂. The formation of this compound is monitored spectrophotometrically by the increase in absorbance at its characteristic wavelength (around 390 nm).
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters can be determined by varying the substrate concentrations.
HPLC-PDA-MS Analysis of this compound
-
Sample Preparation: Plant extracts or in vitro reaction mixtures are prepared and filtered before injection.
-
Chromatographic Separation: Samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is typically used to separate the compounds.
-
Detection and Quantification:
-
PDA Detection: The eluent is monitored with a photodiode array detector to obtain the UV-Vis spectrum of the eluting compounds. This compound can be quantified based on its absorbance at its λmax by comparison to a standard curve.
-
MS Detection: The eluent is introduced into an electrospray ionization (ESI) mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used for unambiguous identification of this compound.[1]
-
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Medicago truncatula from isoliquiritigenin, catalyzed by peroxidases, has been established. The regulation of this pathway is intricately linked to the plant's defense response to elicitors. However, to fully harness the potential of this pathway for biotechnological applications, further research is imperative. A key area for future investigation is the detailed biochemical characterization of the involved peroxidases, including the determination of their kinetic parameters and substrate specificity. Furthermore, a more in-depth elucidation of the signaling cascade, from elicitor perception to the transcriptional activation of the biosynthetic genes, will provide valuable insights for targeted metabolic engineering strategies to enhance this compound production. The development and publication of detailed, reproducible experimental protocols will be crucial to advancing research in this field.
References
Hispidol's Effect on Cellular Signaling Pathways: A Technical Guide
Introduction
Hispidol is a naturally occurring flavonoid that has garnered significant attention within the scientific community for its diverse biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1] As researchers and drug development professionals seek novel therapeutic agents, understanding the precise molecular mechanisms by which compounds like this compound exert their effects is paramount. This technical guide provides an in-depth examination of this compound's impact on critical cellular signaling pathways. It consolidates quantitative data, details common experimental protocols for its study, and visualizes the complex signaling networks it modulates. The information herein is intended to serve as a comprehensive resource for professionals engaged in oncology, immunology, and drug discovery.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound and its related compounds has been quantified across various cell lines and models. The following table summarizes key data points from the literature, providing a comparative overview of its potency.
| Compound | Biological Activity | Cell Line / Model | Quantitative Data | Reference |
| This compound | Inhibition of monocyte adhesion | TNF-α induced colon epithelial cells | IC50: 0.50 μM | [2] |
| Hispidulin | Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective Conc.: 1-20 μM | [3] |
| Hispidulin | Apoptosis Induction | NCI-H460 & A549 (NSCLC cells) | Effective Conc.: 15-30 μM | [4] |
| Hispolon | Cell Cycle Arrest & Apoptosis | DU145 (Prostate Cancer) | Effective Conc.: up to 80 μM | [5] |
| This compound A 25-Me ether | Anti-inflammatory (in vivo) | Carrageenan-induced paw edema | Effective Dose: 1 and 10 mg/kg | [6] |
Modulation of Key Signaling Pathways
This compound's therapeutic potential stems from its ability to interact with and modulate multiple intracellular signaling cascades that are often dysregulated in disease.
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In pathological states, its constitutive activation leads to the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. This compound and its analogs act as potent inhibitors of this pathway.[3][7] The mechanism primarily involves the prevention of IκBα (inhibitor of NF-κB) degradation. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[6][8]
References
- 1. Hispidulin: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of this compound A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antioxidant Properties of Hispidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidol, a naturally occurring aurone, is a flavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from medicinal fungi like Phellinus linteus and found in plants such as soybean (Glycine max), this compound has demonstrated a range of biological effects, including anti-inflammatory, neuroprotective, and antimicrobial properties[1]. At the core of many of these therapeutic potentials lies its significant antioxidant capacity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases[2].
This technical guide provides an in-depth exploration of the antioxidant properties of this compound. It consolidates quantitative data from key in vitro assays, details the experimental protocols for reproducing these findings, and elucidates the underlying cellular and molecular mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a therapeutic agent targeting oxidative stress.
In Vitro Antioxidant Activity: Radical Scavenging and Reducing Power
The antioxidant potential of this compound has been evaluated using various cell-free chemical assays that measure its ability to directly scavenge free radicals or reduce oxidized species. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Results from these assays have sometimes been conflicting, which may highlight the differential reactivity of this compound towards various radical species and under different experimental conditions[3][4]. For instance, some studies report low reactivity in DPPH and FRAP assays, while its effectiveness in ABTS assays and in protecting against lipid peroxidation in more complex biological systems is noted as being significantly higher[3][4]. This suggests that while direct hydrogen or electron donation in simple chemical systems may be modest, its activity in more biologically relevant environments could be more pronounced.
Table 1: Quantitative Analysis of this compound's In Vitro Antioxidant Activity
| Assay | Compound | Reported Value | Unit | Source |
| DPPH Scavenging | Hispidin | 58.8 | µM (IC₅₀) | [5] |
| DPPH Scavenging | Hispidulin | 0.019 | mol TE/mol | [3][4] |
| ABTS Scavenging | Hispidulin | 2.82 | mol TE/mol | [3] |
| FRAP | Hispidulin | 0.09 | mol TE/mol | [3][4] |
Note: Hispidin and Hispidulin are closely related compounds, with Hispidin being a styrylpyrone and Hispidulin a flavonoid. Some literature uses the names interchangeably or refers to related derivatives. The data presented reflects the values reported in the cited literature. TE = Trolox Equivalents. IC₅₀ is the concentration required to scavenge 50% of the radicals.
Experimental Protocols for In Vitro Antioxidant Assays
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key assays used to quantify this compound's antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to light yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in a suitable solvent like methanol or ethanol[3]. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a series of concentrations of this compound in the same solvent used for the DPPH solution. A positive control, such as Ascorbic Acid or Trolox, should also be prepared at similar concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution (or standard/blank) to a fixed volume of the DPPH solution[5]. For example, mix 1 mL of the this compound solution with 1 mL of the 0.2 mM DPPH solution[3].
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, typically 30 minutes[5].
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader[3][5]. A solvent blank is used for calibration.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula[6]: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound[7].
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), leading to its decolorization. This method is applicable to both hydrophilic and lipophilic antioxidants.
Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM)[8]. The mixture is kept in the dark at room temperature for 12-16 hours to allow for complete radical generation[8][9].
-
Reagent Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0-1.5 at 734 nm[9].
-
Sample Preparation: Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: Add a small volume of the this compound solution (e.g., 40 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) in a 96-well plate[5].
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature in the dark[10].
-
Measurement: Measure the decrease in absorbance at 734 nm[8][9].
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio:
-
300 mM Acetate Buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric Chloride (FeCl₃·6H₂O) in water[9]
-
-
Reaction Mixture: Warm the FRAP reagent to 37°C. Add a small aliquot of the this compound sample (or standard/blank) to a larger volume of the FRAP reagent (e.g., 0.2 mL sample to 3.8 mL reagent)[9].
-
Incubation: Incubate the mixture at 37°C for a defined period, typically 30 minutes[9].
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox. The results are expressed as equivalents of the standard.
Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, this compound exerts potent antioxidant effects within cells by modulating key signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response[2][11][12].
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, this interaction is disrupted. This compound has been shown to protect retinal pigment epithelial (ARPE-19) cells from hydrogen peroxide (H₂O₂)-induced damage by activating this very pathway[11].
The activation cascade involves:
-
Upstream Kinase Activation: this compound can activate upstream kinases, such as c-Jun N-terminal kinase (JNK), which is part of the Mitogen-Activated Protein Kinase (MAPK) family[11].
-
Nrf2 Activation and Translocation: Activated JNK is involved in the dissociation of Nrf2 from Keap1. Once free, Nrf2 translocates to the nucleus[11][12].
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes[2].
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of protective phase II antioxidant enzymes and proteins, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H:Quinone Oxidoreductase-1 (NQO-1)
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)
-
Glutamate-Cysteine Ligase Modifier Subunit (GCLM) [11]
-
By upregulating these enzymes, this compound enhances the cell's intrinsic capacity to neutralize ROS and detoxify harmful electrophiles, providing a robust and lasting protective effect against oxidative stress[11].
Experimental Protocols for Cellular Antioxidant Activity
To investigate the cellular mechanisms of this compound, a series of cell-based assays are employed. The following workflow outlines the key steps to assess Nrf2 activation and the reduction of intracellular ROS.
General Experimental Workflow
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human ARPE-19 cells) under standard conditions (e.g., 37°C, 5% CO₂).
-
Treat cells with various non-toxic concentrations of this compound (e.g., 2.5–20 µM) for a specified duration (e.g., 24 hours)[11].
-
Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂) for a short period.
-
-
Measurement of Intracellular ROS:
-
Load cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After treatment with this compound and H₂O₂, measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence in this compound-treated cells indicates reduced ROS levels[11].
-
-
Analysis of Gene and Protein Expression:
-
Western Blotting: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for Nrf2, HO-1, NQO-1, and a loading control (e.g., β-actin). This allows for the quantification of protein expression levels[11].
-
Real-Time PCR (RT-PCR): Isolate total RNA from the cells and reverse-transcribe it to cDNA. Perform quantitative PCR using primers specific for the genes encoding Nrf2, HO-1, NQO-1, etc. This measures the levels of mRNA transcription[11].
-
-
Nrf2 Knockdown Experiments (for mechanism validation):
-
To confirm the role of Nrf2, transfect cells with Nrf2-specific small interfering RNA (siRNA) to silence the Nrf2 gene.
-
Repeat the treatment with this compound and H₂O₂. The attenuation of this compound's protective effects and the suppression of its downstream targets (HO-1, NQO-1) in Nrf2-silenced cells would confirm that the pathway is essential for its antioxidant activity[11].
-
Conclusion
This compound exhibits significant antioxidant properties through a dual mechanism. It is capable of direct free radical scavenging, as demonstrated by in vitro chemical assays, and more potently, it enhances the endogenous antioxidant defenses of cells by activating the JNK/Nrf2 signaling pathway. This leads to the upregulation of a battery of protective enzymes that effectively mitigate oxidative damage.
The data suggest that while its direct scavenging activity may vary depending on the assay, its ability to modulate cellular signaling pathways makes it a powerful antioxidant agent. For drug development professionals, the Nrf2-activating property of this compound is particularly promising, as it suggests a potential therapeutic role in a wide array of pathologies underpinned by chronic oxidative stress. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this compound in human health and disease.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of hispidulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Experimental and Theoretical Investigation of the Antioxidant Properties of Hispidin and Isohispidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Protective Effect of Hispidin against Hydrogen Peroxide-Induced Oxidative Stress in ARPE-19 Cells via Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
Hispidol: A Promising Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hispidol, a naturally occurring aurone found in various plant species, has emerged as a compelling lead compound for drug discovery. Its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and antioxidant effects, underscore its therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive overview of the current state of this compound research, detailing its mechanisms of action, summarizing key quantitative data, and providing insights into relevant experimental methodologies. Furthermore, this document visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for scientists engaged in the exploration and development of this compound-based therapeutics.
Introduction
The quest for novel therapeutic agents has increasingly turned towards natural products, which offer a rich source of chemical diversity and biological activity. This compound, a 6,4'-dihydroxyaurone, has garnered significant attention within the scientific community due to its multifaceted pharmacological profile.[1][2] Initially isolated from Glycine max (soybean), this compound has demonstrated a range of biological effects, positioning it as a versatile scaffold for the development of new drugs targeting inflammatory disorders, neurodegenerative diseases, and other complex pathologies.[1] This guide aims to consolidate the existing knowledge on this compound, providing a technical foundation for researchers and drug development professionals to advance its journey from a promising natural product to a clinically relevant therapeutic.
Chemical and Physical Properties
This compound is a member of the aurone class of flavonoids, characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core.[3] Its chemical structure is fundamental to its biological activity, with the hydroxyl groups at the 6 and 4' positions playing a crucial role in its interactions with various biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₄ | [3] |
| Molecular Weight | 254.24 g/mol | [3] |
| CAS Number | 5786-54-9 | [3] |
| Melting Point | 288 °C | [3] |
| IUPAC Name | (2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | [3] |
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for multiple therapeutic applications. The following sections detail its key pharmacological effects, supported by quantitative data from preclinical studies.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Activity:
| Assay | Model | Effect | IC₅₀ / Dose | Reference |
| Inhibition of TNF-α induced monocyte adhesion | Human colon epithelial cells (HT-29) and monocytes (U937) | Inhibition of cell adhesion | 0.50 µM | [4] |
| Inhibition of LPS-induced TNF-α expression | RAW 264.7 macrophages | Inhibition of TNF-α production | - | [4] |
| TNBS-induced colitis | Rat model | Reduction of colonic inflammation and myeloperoxidase (MPO) activity | 10 and 30 mg/kg (oral) | [4] |
This compound's anti-inflammatory effects are largely attributed to its ability to suppress the TNF-α signaling pathway and inhibit the transcriptional activity of AP-1, a key regulator of pro-inflammatory gene expression.[4]
Neuroprotective and Neuromodulatory Effects
This compound and its derivatives have shown considerable promise in the context of neurodegenerative diseases and mood disorders, primarily through the inhibition of monoamine oxidases (MAOs).
Quantitative Data on MAO Inhibition:
| Enzyme | Type of Inhibition | Kᵢ | IC₅₀ | Reference |
| MAO-A (human, recombinant) | Reversible, Competitive | 0.10 µM | 0.26 µM | [5] |
| MAO-B (human, recombinant) | Reversible, Competitive | 0.51 µM | 2.45 µM | [5] |
This compound's potent and selective inhibition of MAO-A suggests its potential as an antidepressant.[5] Furthermore, synthetic derivatives of this compound have been developed as selective MAO-B inhibitors with anti-neuroinflammatory properties, indicating their potential for treating neurodegenerative conditions like Parkinson's disease.[6]
Antioxidant and Longevity Effects
This compound has been shown to possess antioxidant properties and to extend lifespan in the model organism Caenorhabditis elegans.
Quantitative Data on Antioxidant and Longevity Effects:
| Assay | Model | Effect | Concentration / Dose | Reference |
| Lifespan assay | C. elegans | Increased lifespan | 50 µM | [1] |
| Heat stress resistance | C. elegans | Increased survival | 50 µM | [1] |
| Oxidative stress resistance (Paraquat) | C. elegans | Increased survival | 50 µM | [1] |
The longevity effects of this compound in C. elegans are associated with the activation of the DAF-16/FOXO transcription factor, a key regulator of stress resistance and lifespan.[1]
Potential in Alcohol Use Disorder (AUD)
Recent studies have identified this compound as a modulator of the large-conductance, calcium- and voltage-activated potassium (BK) channels, suggesting its potential for the treatment of AUD.[2][7] this compound was found to exacerbate the acute intoxicating effects of ethanol but significantly improve withdrawal behaviors in C. elegans and mouse models, an effect dependent on BK channel activity.[2][7]
Mechanisms of Action: Signaling Pathways
This compound exerts its diverse biological effects by modulating several key signaling pathways.
Inhibition of TNF-α Signaling Pathway
This compound effectively inhibits the pro-inflammatory signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α). By interfering with this pathway, this compound reduces the expression of downstream inflammatory mediators.
Caption: this compound inhibits the TNF-α signaling pathway.
Modulation of AP-1 and MAPK Signaling
This compound has been shown to inhibit the transcriptional activity of Activator Protein-1 (AP-1), a key regulator of gene expression in response to various stimuli, including stress and inflammation. This inhibition is likely mediated through the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: this compound modulates AP-1 activity via MAPK signaling.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the biological activities of this compound.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on MAO-A and MAO-B enzymes.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrate: A suitable substrate for each enzyme is chosen (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Assay Principle: The assay measures the product of the enzymatic reaction, often spectrophotometrically or fluorometrically. A common method involves measuring the production of hydrogen peroxide using a horseradish peroxidase-coupled reaction.
-
Procedure: a. This compound is pre-incubated with the MAO enzyme in a suitable buffer. b. The reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C). d. The reaction is stopped, and the product formation is quantified. e. A range of this compound concentrations is tested to determine the IC₅₀ value. f. To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying both substrate and inhibitor concentrations (Lineweaver-Burk plot analysis).
TNBS-Induced Colitis Model in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of inflammatory bowel disease.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Colitis: Colitis is induced by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. Ethanol serves to break the mucosal barrier.
-
This compound Administration: this compound is administered orally (e.g., by gavage) daily for a specified period before and/or after colitis induction. A vehicle control group and a positive control group (e.g., treated with sulfasalazine) are included.
-
Assessment of Colitis: a. Clinical Scoring: Body weight, stool consistency, and presence of blood in the feces are monitored daily to calculate a disease activity index (DAI). b. Macroscopic Evaluation: At the end of the study, the colon is excised, and the length and weight are measured. Macroscopic damage is scored based on the presence of inflammation, ulceration, and adhesions. c. Histological Analysis: Colon tissue sections are stained with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture. d. Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in colon tissue homogenates. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can also be quantified.
C. elegans Lifespan and Stress Resistance Assays
Objective: To assess the effect of this compound on the lifespan and stress tolerance of Caenorhabditis elegans.
Methodology:
-
Worm Strain: Wild-type N2 Bristol strain is typically used.
-
Culture Conditions: Worms are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 as a food source.
-
This compound Treatment: this compound is incorporated into the NGM agar at the desired concentration.
-
Lifespan Assay: a. Age-synchronized populations of L4 larvae are transferred to control and this compound-containing plates. b. Worms are transferred to fresh plates every 1-2 days to separate them from their progeny. c. The number of live and dead worms is scored daily. Worms that do not respond to gentle prodding with a platinum wire are considered dead. d. Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to compare the lifespans of the different groups.
-
Stress Resistance Assays: a. Thermotolerance: Age-synchronized worms are exposed to a high temperature (e.g., 35°C), and survival is monitored over time. b. Oxidative Stress: Worms are exposed to an oxidizing agent, such as paraquat or hydrogen peroxide, and survival is assessed.
Drug Discovery and Development Workflow
The progression of this compound from a lead compound to a clinical candidate follows a structured drug discovery and development pipeline.
Caption: A typical drug discovery and development workflow.
Conclusion and Future Directions
This compound stands out as a highly promising natural product with a rich pharmacological profile. Its demonstrated efficacy in preclinical models of inflammation and neurodegeneration, coupled with a growing understanding of its molecular mechanisms, provides a strong rationale for its further development. Future research should focus on:
-
Lead Optimization: The synthesis and evaluation of this compound derivatives to enhance potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Elucidating the direct molecular targets of this compound to gain a more precise understanding of its mechanisms of action.
-
Translational Studies: Advancing the most promising this compound-based compounds into more complex preclinical models that more closely mimic human disease.
-
Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound-derived therapeutics in human populations.
The comprehensive data presented in this technical guide underscore the significant potential of this compound as a scaffold for the development of novel drugs to address unmet medical needs. Continued interdisciplinary research will be crucial to unlock the full therapeutic promise of this remarkable natural compound.
References
- 1. Longevity effects of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positional scanning of natural product this compound’s ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues downregulating neuroinflammation for management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases [mdpi.com]
- 5. Selective inhibition of monoamine oxidase A by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Regulates Behavioral Responses to Ethanol through Modulation of BK Channels: A Novel Candidate for the Treatment of Alcohol Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Hispidol in vitro assay protocol for TNF-alpha inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Note
Hispidol, a naturally occurring phenolic compound, has demonstrated notable anti-inflammatory properties. This document outlines a comprehensive in vitro protocol to assess the inhibitory effect of this compound on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The provided methodologies detail the induction of TNF-α in a macrophage cell line, its quantification via ELISA, and the elucidation of the underlying mechanism of action through western blot analysis of the NF-κB and MAPK signaling pathways.
This compound has been identified as a potential therapeutic agent for inflammatory conditions. It has been shown to inhibit the TNF-α induced adhesion of monocytes to colon epithelial cells with an IC50 of 0.50 μM[1]. Furthermore, a derivative, this compound A 25-methyl ether, has been observed to inhibit the mRNA expression of major pro-inflammatory cytokines, including TNF-α, in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages[2]. This inhibitory action is associated with the modulation of the NF-κB signaling pathway[2].
This protocol provides a framework for researchers to investigate and quantify the anti-inflammatory efficacy of this compound and similar compounds.
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | Inhibition of TNF-α induced monocyte adhesion | Colon epithelial cells | 0.50 μM | [1] |
| This compound A 25-methyl ether | Inhibition of TNF-α mRNA expression | RAW264.7 | Dose-dependent | [2] |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line, RAW264.7, is a suitable model for this assay.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they should be detached using a cell scraper and sub-cultured at a ratio of 1:4 to 1:6.
In Vitro TNF-α Inhibition Assay
This protocol details the induction of TNF-α production in RAW264.7 cells using Lipopolysaccharide (LPS) and the subsequent evaluation of this compound's inhibitory effect.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
This compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the cells and add the this compound solutions. Incubate for 1-2 hours.
-
LPS Stimulation: Following the pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α quantification.
Quantification of TNF-α by ELISA
The concentration of TNF-α in the collected cell culture supernatants is quantified using a commercial Mouse TNF-α ELISA kit.
-
Principle: The assay is a sandwich ELISA where a capture antibody specific for TNF-α is pre-coated onto the microplate wells. TNF-α in the samples binds to this antibody. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of TNF-α.
-
Procedure:
-
Prepare TNF-α standards and samples (supernatants) according to the kit's instructions.
-
Add standards and samples to the wells of the ELISA plate.
-
Incubate as per the manufacturer's protocol.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the samples. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (TNF-α in treated sample / TNF-α in LPS control)] x 100
Mechanism of Action: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanism by which this compound inhibits TNF-α production, the activation of the NF-κB and MAPK signaling pathways can be assessed by Western blotting.
-
Cell Treatment and Lysis:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes (for MAPK analysis) or 30-60 minutes (for NF-κB analysis).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK1/2, JNK, and p38 MAPK overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated proteins to the total protein intensity to determine the level of activation.
Visualizations
Caption: Experimental workflow for in vitro TNF-α inhibition assay.
Caption: Simplified NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Simplified MAPK signaling pathway and a potential inhibitory point for this compound.
References
Cell-based Assays for Measuring Hispidol's Anti-inflammatory Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidol, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for a suite of cell-based assays designed to quantify and characterize the anti-inflammatory activity of this compound. The described methods focus on key inflammatory mediators and signaling pathways, providing a comprehensive framework for evaluating its potential as an anti-inflammatory agent.
The primary mechanism of this compound's anti-inflammatory action involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, this compound has been shown to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). These effects are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
These protocols are designed for use in a standard cell culture laboratory and are primarily focused on the use of the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation in vitro.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Activity
The following tables summarize the dose-dependent inhibitory effects of a this compound derivative, this compound A 25-methyl ether, on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Mediator | Concentration of this compound A 25-Me ether | % Inhibition |
| Nitric Oxide (NO) | 25 µM | 16.1%[1] |
| 50 µM | 62.2%[1] | |
| Prostaglandin E2 (PGE2) | 25 µM | 54.9%[1] |
| 50 µM | 94.2%[1] |
Table 2: Inhibition of Pro-inflammatory Cytokine mRNA Expression
| Cytokine | Concentration of this compound A 25-Me ether | % Inhibition |
| Tumor Necrosis Factor-α (TNF-α) | 25 µM | Not specified |
| 50 µM | Significant inhibition | |
| Interleukin-1β (IL-1β) | 25 µM | 13.1%[1] |
| 50 µM | 83.5%[1] | |
| Interleukin-6 (IL-6) | 25 µM | Not specified |
| 50 µM | Significant inhibition |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for cytokine and PGE2 assays, 6-well for Western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine measurements; shorter time points for signaling pathway analysis).
Experimental workflow for studying this compound's anti-inflammatory effects.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Quantification (ELISA)
This protocol utilizes commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of PGE2 and cytokines in the cell culture supernatant.
Materials:
-
Commercially available ELISA kits for PGE2, TNF-α, IL-1β, and IL-6.
-
Wash Buffer (typically provided in the kit).
-
Substrate Solution (typically TMB, provided in the kit).
-
Stop Solution (typically acidic, provided in the kit).
-
96-well microplate reader.
Protocol (General - refer to specific kit instructions for details):
-
Collect cell culture supernatants after the treatment period. Centrifuge to remove any cellular debris.
-
Prepare standards and samples according to the kit's instructions. This may involve dilution of the supernatants.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).
-
Wash the wells multiple times with Wash Buffer.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the Substrate Solution and incubate in the dark until color develops.
-
Add the Stop Solution to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentrations of PGE2 or cytokines in the samples by interpolating from the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway Diagrams
This compound's inhibitory action on NF-κB and MAPK signaling pathways.
Conclusion
The assays described in this document provide a robust platform for the comprehensive evaluation of this compound's anti-inflammatory properties. By quantifying the inhibition of key inflammatory mediators and elucidating the underlying molecular mechanisms, researchers can effectively assess its therapeutic potential. The provided protocols offer a detailed guide for conducting these experiments, while the data and diagrams serve as a valuable reference for interpreting the results. Further investigation into the specific dose-response of this compound is warranted to establish precise IC50 values and to fully characterize its anti-inflammatory profile.
References
Application Notes and Protocols for Studying Hispidol in Animal Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of Hispidol in inflammatory bowel disease (IBD). The protocols outlined below are based on established methodologies for inducing colitis in rodents and incorporate the administration of this compound for efficacy studies.
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. This compound, a naturally occurring compound, has demonstrated potential as a therapeutic agent for IBD. It has been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by tumor necrosis factor-alpha (TNF-α) and suppress the expression of TNF-α induced by lipopolysaccharide (LPS). Animal models are crucial for preclinical validation of such therapeutic candidates. The most commonly employed chemically-induced models of IBD are the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced and dextran sodium sulfate (DSS)-induced colitis models, which mimic different aspects of human IBD.
Animal Models of Inflammatory Bowel Disease
The choice of animal model is critical and depends on the specific research question. Rodent models are widely used due to their cost-effectiveness, ease of handling, and the availability of standardized protocols.
-
TNBS-Induced Colitis: This model is induced by the intrarectal administration of TNBS in ethanol. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and elicit a T-cell-mediated immune response. This model is often considered to represent a Crohn's disease-like phenotype, characterized by transmural inflammation.
-
DSS-Induced Colitis: This model is induced by administering DSS in the drinking water of rodents. DSS is a chemical that is toxic to the colonic epithelium, leading to a disruption of the mucosal barrier and subsequent inflammation. This model is generally considered to mimic human ulcerative colitis, with inflammation primarily restricted to the mucosal layer.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound in a TNBS-induced rat model of colitis.
Table 1: Effect of this compound on Macroscopic and Biochemical Markers in TNBS-Induced Colitis in Rats
| Treatment Group | Dose (mg/kg/day) | Body Weight Change (%) | Colon Weight/Length Ratio (g/cm) | MPO Activity (U/g tissue) |
| Control (No Colitis) | - | Gain | Normal | Low |
| TNBS Control | - | Significant Loss | Increased | Significantly Increased |
| This compound | 10 | Reduced Loss | Decreased | Reduced |
| This compound | 30 | Significant Recovery | Significantly Decreased | Significantly Reduced |
| Sulfasalazine (Positive Control) | 300 | Significant Recovery | Significantly Decreased | Significantly Reduced |
Note: Specific numerical values for body weight change, colon weight/length ratio, and MPO activity can vary between studies and should be determined empirically. The table reflects the reported trends.
Table 2: this compound Administration Protocol Details
| Parameter | Description |
| Animal Model | Male Wistar Rats |
| Inducing Agent | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) |
| This compound Doses | 10 and 30 mg/kg/day |
| Positive Control | Sulfasalazine (300 mg/kg/day) |
| Vehicle | Corn Oil |
| Route of Administration | Oral (gavage) |
| Frequency | Once daily |
| Duration of Treatment | 5 days post-TNBS administration |
Experimental Protocols
Protocol 1: TNBS-Induced Colitis in Rats and this compound Treatment
Materials:
-
Male Wistar rats (200-250 g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in 50% ethanol)
-
This compound
-
Corn oil (for vehicle and drug preparation)
-
Sulfasalazine
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Soft, flexible catheter (e.g., 8 cm long, 2 mm diameter)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
-
Induction of Colitis (Day 0):
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Gently insert the catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.25 mL of the TNBS solution into the colon.
-
Keep the rat in a head-down position for approximately 60 seconds to prevent leakage of the TNBS solution.
-
Return the rat to its cage. The control group should receive an equivalent volume of 50% ethanol without TNBS.
-
-
This compound Administration (Day 1 to Day 5):
-
Prepare a suspension of this compound in corn oil at concentrations of 10 mg/mL and 30 mg/mL.
-
Administer this compound orally by gavage once daily at doses of 10 mg/kg and 30 mg/kg.
-
The positive control group should receive sulfasalazine (300 mg/kg) in corn oil orally.
-
The TNBS control group should receive an equivalent volume of the vehicle (corn oil) orally.
-
-
Monitoring:
-
Monitor the body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Termination and Sample Collection (Day 6):
-
Euthanize the rats.
-
Perform a laparotomy and carefully dissect the colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
Open the colon longitudinally and rinse with ice-cold saline.
-
Score the macroscopic damage based on a validated scoring system (e.g., considering hyperemia, ulceration, and inflammation).
-
Collect colon tissue samples for histological analysis (fix in 10% buffered formalin) and biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).
-
-
Biochemical and Histological Analysis:
-
Measure Myeloperoxidase (MPO) activity in the colon tissue homogenates as an indicator of neutrophil infiltration.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue homogenates using ELISA or other immunoassays.
-
Perform histological analysis of the colon sections stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Protocol 2: DSS-Induced Colitis in Mice and this compound Treatment
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS, 36-50 kDa)
-
This compound
-
Appropriate vehicle for this compound (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Drinking water
Procedure:
-
Animal Acclimatization: Acclimatize the mice as described in Protocol 1.
-
Induction of Colitis (Day 0 to Day 5):
-
Prepare a 3-5% (w/v) solution of DSS in the drinking water. The exact concentration may need to be optimized based on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
The control group should receive regular drinking water.
-
-
This compound Administration (Day 0 to Day 7):
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally by gavage once daily at the desired doses.
-
The DSS control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
Calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection (Day 8):
-
Euthanize the mice and collect colon samples as described in Protocol 1.
-
-
Analysis:
-
Perform macroscopic scoring, measurement of colon length and weight, MPO activity assay, cytokine analysis, and histological evaluation as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound in IBD and a typical experimental workflow.
Caption: Proposed mechanism of this compound in IBD.
Caption: Experimental workflow for this compound in IBD models.
Conclusion
The protocols and data presented in these application notes provide a solid framework for investigating the therapeutic efficacy of this compound in preclinical models of IBD. Adherence to these standardized procedures will facilitate the generation of reproducible and reliable data, which is essential for the advancement of this compound as a potential novel treatment for inflammatory bowel disease. Further research should focus on elucidating the precise molecular targets of this compound within the inflammatory signaling cascades to fully understand its mechanism of action.
Application Notes and Protocols for Hispidol Administration in Mouse Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hispidol, a natural compound, in preclinical mouse models of depression. This document includes a summary of its antidepressant-like effects, detailed experimental protocols for behavioral and neurochemical analyses, and visualizations of the proposed mechanisms of action.
Introduction
This compound, a naturally occurring phenolic compound, has demonstrated potential as an antidepressant agent in preclinical studies. Research indicates that this compound can elicit significant antidepressant-like effects in mouse models of depression, comparable to conventional antidepressant medications such as fluoxetine.[1][2] Its mechanism of action appears to be linked to the modulation of monoaminergic systems, specifically through the inhibition of monoamine oxidase A (MAO-A), which leads to increased levels of key neurotransmitters like serotonin and dopamine in the brain.[1][2] These findings suggest that this compound could be a promising candidate for the development of novel antidepressant therapies.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the antidepressant-like effects of this compound in mice.
Table 1: Effect of this compound on Immobility Time in Behavioral Despair Tests
| Treatment Group | Dose (mg/kg) | Immobility Time in Forced Swim Test (FST) (seconds) | Immobility Time in Tail Suspension Test (TST) (seconds) | Reference |
| Vehicle Control | - | Data not explicitly provided, but this compound showed significant reduction. | Data not explicitly provided, but this compound showed significant reduction. | [1][2] |
| This compound | 15 | 9.6 | 53.1 | [1][2] |
| Fluoxetine (Positive Control) | 15 | 32.0 | 48.7 | [1][2] |
Note: The effects of this compound were reported to be dose-dependent, though specific data for other doses were not available in the reviewed literature.[1][2]
Table 2: Effect of this compound on Brain Monoamine Levels
| Treatment Group | Dose (mg/kg) | Brain Serotonin Levels | Brain Dopamine Levels | Reference |
| Vehicle Control | - | Baseline | Baseline | [1][2] |
| This compound | 15 | Significantly Increased (dose-dependently) | Significantly Increased (dose-dependently) | [1][2] |
| Fluoxetine (Positive Control) | 15 | Data for comparison not explicitly provided. | Data for comparison not explicitly provided. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antidepressant-like effects.
Animal Models and Drug Administration
-
Animal Model: Male ICR mice are commonly used for these studies.[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
This compound Administration:
-
Preparation: While the specific vehicle for this compound was not detailed in the primary study, a common practice for administering hydrophobic compounds like this compound is to suspend them in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. The primary study on this compound does not specify the route, but oral administration is frequent for antidepressant screening.[3]
-
Dosage: A dose of 15 mg/kg has been shown to be effective.[1][2] It is recommended to conduct a dose-response study to determine the optimal dosage for specific experimental conditions.
-
Timing: this compound is typically administered 30-60 minutes before behavioral testing.[4]
-
Behavioral Testing for Antidepressant-Like Effects
The FST is a widely used test to assess behavioral despair, a core symptom of depression in humans.
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[5][6]
-
Procedure:
-
Administer this compound or the vehicle control to the mice.
-
After the designated pretreatment time, gently place each mouse individually into the water-filled cylinder.
-
The total test duration is typically 6 minutes.[5]
-
The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is recorded, usually during the last 4 minutes of the test.[5]
-
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
The TST is another common behavioral test that induces a state of despair in mice.
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.[1][7] The mouse should be positioned so that it cannot reach any surfaces.
-
Procedure:
-
Administer this compound or the vehicle control to the mice.
-
After the pretreatment period, suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The duration of immobility (defined as the absence of any limb or body movement, except for respiration) is recorded throughout the 6-minute session.
-
-
Interpretation: A reduction in immobility time suggests an antidepressant-like effect.
Neurochemical Analysis
This protocol outlines a general procedure for the quantification of serotonin and dopamine in brain tissue.
-
Sample Preparation:
-
Following behavioral testing, humanely euthanize the mice and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Homogenize the brain tissue in a suitable buffer, often containing an internal standard.
-
Deproteinize the samples, for example, by adding acetonitrile, and then centrifuge to pellet the proteins.[8]
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Chromatography and Mass Spectrometry:
-
Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate the monoamines using a suitable column (e.g., a C18 or HILIC column) and a mobile phase gradient.[8][9][10]
-
Detect and quantify the specific monoamines using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Data Analysis: Calculate the concentrations of serotonin and dopamine in the brain tissue based on the peak areas relative to the internal standard.
Visualizations
Proposed Signaling Pathway of this compound in Depression
The primary antidepressant-like mechanism of this compound is believed to be through the inhibition of MAO-A, leading to an increase in synaptic levels of serotonin and dopamine.
Caption: Proposed mechanism of this compound's antidepressant-like effects.
Experimental Workflow for Assessing this compound's Efficacy
This diagram illustrates the typical experimental workflow for evaluating the antidepressant-like properties of this compound in mice.
Caption: Workflow for evaluating this compound in mouse models of depression.
Hypothetical Anti-Inflammatory Pathway
Based on studies of the related compound hispidulin, this compound may also exert antidepressant-like effects through anti-inflammatory mechanisms, potentially by inhibiting the NF-κB signaling pathway.[9] Further research is needed to confirm this pathway for this compound.
Caption: A hypothetical anti-inflammatory mechanism of this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effect of the extract from leaves of Schinus molle L. in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3.5. Forced Swimming Test (Antidepressant Behavioral Evaluation) [bio-protocol.org]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. The Tail Suspension Test [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. What's new ï¼ LC-MS/MS Analysis of Monoamines in Mouse Brain Tissueï½NACALAI TESQUE, INC. [nacalai.com]
- 10. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hispidol Preparation for Cell Culture Experiments
Introduction
Hispidol is a naturally occurring compound investigated for its potential therapeutic properties, particularly in the context of inflammatory diseases.[1][2][3] It has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. Specifically, this compound inhibits the TNF-α induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of inflammatory bowel disease (IBD), with a reported IC50 of 0.50 μM.[1][2][3] Proper dissolution and preparation of this compound are crucial for obtaining reliable and reproducible results in in-vitro cell culture experiments. This document provides a detailed protocol for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture.
Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5786-54-9 | [1][4] |
| Molecular Formula | C₁₅H₁₀O₄ | [4] |
| Molecular Weight | 254.24 g/mol | [2][4] |
| Solubility | ≥ 100 mg/mL in DMSO (Dimethyl Sulfoxide) | [2] |
| Molar Solubility | ≥ 393.33 mM in DMSO | [2] |
| Biological Activity (IC₅₀) | 0.50 μM (Inhibition of TNF-α induced monocyte-colon epithelial cell adhesion) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and cell culture media.[5][6]
Materials:
-
This compound powder (CAS: 5786-54-9)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine Required Mass: Calculate the mass of this compound powder required to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 254.24 g/mol x 1000 mg/g = 2.54 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Securely cap the tube and vortex thoroughly until the powder is completely dissolved. If solubility appears difficult, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid dissolution.[2]
-
Aliquoting and Storage:
Protocol 2: Preparation of this compound Working Solution for Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to reach the final concentration in your culture volume. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) x V₁ = (10 µM) x (10 mL)
-
V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: Aseptically add the calculated volume (10 µL) of the this compound stock solution to the pre-warmed cell culture medium (10 mL).
-
Mixing: Immediately mix the working solution thoroughly by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.
-
Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared this compound-containing medium.
Important Considerations:
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%, with <0.1% being ideal. In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL). Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to account for any effects of the solvent itself.
-
Precipitation: Some compounds that are soluble in pure DMSO may precipitate when diluted into an aqueous solution like cell culture medium.[7] Visually inspect the medium after adding the this compound stock to ensure no precipitation has occurred. If precipitation is observed, consider preparing an intermediate dilution step in culture medium or using a lower final concentration.
-
Stability: The stability of this compound in aqueous culture medium at 37°C for extended periods should be considered.[8] It is best practice to prepare fresh working solutions for each experiment from the frozen stock.[8]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for this compound solution preparation.
Diagram 2: Simplified this compound Signaling Pathway
Caption: this compound inhibits TNF-α-induced cell adhesion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TNF | TargetMol [targetmol.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Hispidol: Application Notes on Stability and Storage for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and appropriate storage conditions for Hispidol, a naturally occurring aurone with significant research interest. The information is intended to ensure the integrity and reproducibility of experimental results.
Introduction
This compound (4',6-dihydroxyaurone) is a flavonoid that has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. As with many natural products, its stability can be influenced by various environmental factors. Understanding and controlling these factors is critical for researchers utilizing this compound in their studies.
Recommended Storage Conditions
Proper storage is essential to maintain the long-term stability of this compound. The following conditions are recommended based on available data from commercial suppliers and general knowledge of flavonoid stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Atmosphere | Container |
| Solid (lyophilized powder) | -20°C | ≥ 4 years[1] | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant vial |
| -80°C | Up to 2 years[2] | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant vial | |
| Stock Solution (in DMSO, DMF, or Ethanol) | -20°C | Up to 1 year[2] | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant vial |
| -80°C | Up to 2 years[2] | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant vial |
Note on Solutions: For optimal stability, it is recommended to prepare fresh working solutions from a frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles.
Stability Profile of this compound
While specific quantitative degradation data for this compound under various stress conditions is limited in the public domain, a general stability profile can be inferred from studies on structurally related flavonoids, particularly other aurones and chalcones. Forced degradation studies are crucial to understanding the intrinsic stability of a molecule.
pH Stability
The stability of flavonoids is often pH-dependent. Phenolic hydroxyl groups can ionize at different pH values, which may alter the molecule's susceptibility to degradation.
Table 2: Predicted pH Stability of this compound (Inferred from Flavonoid Data)
| pH Range | Predicted Stability | Potential Degradation Pathway |
| Acidic (pH 1-3) | Moderately Stable | Hydrolysis of the benzofuranone ring (minor) |
| Neutral (pH 6-8) | Less Stable | Oxidation of phenolic hydroxyl groups |
| Alkaline (pH > 8) | Unstable | Rapid oxidation and potential rearrangement |
Recommendation: For in vitro assays, it is advisable to use buffers within a pH range of 6.0-7.5 and to minimize the exposure time of this compound to the aqueous buffer.
Photostability
Flavonoids, due to their conjugated aromatic systems, can absorb UV and visible light, leading to photodegradation. The presence of hydroxyl groups can further influence photosensitivity.
Table 3: Predicted Photostability of this compound (Inferred from Flavonoid Data)
| Light Source | Predicted Stability | Potential Degradation Pathway |
| UV Light (254 nm, 365 nm) | Unstable | Photo-oxidation, isomerization, and polymerization |
| Visible Light | Moderately Stable | Slow photo-oxidation |
Recommendation: Protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound.
Table 4: Predicted Thermal Stability of this compound (Inferred from Flavonoid Data)
| Temperature | Predicted Stability | Potential Degradation Pathway |
| 4°C | Stable | Minimal degradation |
| Room Temperature (20-25°C) | Moderately Stable (short-term) | Slow oxidation |
| > 40°C | Unstable | Accelerated oxidation and decomposition |
Recommendation: Store this compound at or below -20°C for long-term stability. For short-term storage during experimental procedures, keep solutions on ice.
Experimental Protocols
The following protocols provide a framework for researchers to conduct their own stability assessments of this compound.
Protocol for Forced Degradation Studies
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Alkaline Degradation: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Transfer 1 mg of solid this compound to a vial and heat in an oven at 80°C for 24, 48, and 72 hours. Dissolve the residue in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm and 365 nm) in a photostability chamber for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2). Calculate the percentage of degradation.
Protocol for Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 370 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound in methanol at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve.
-
Inject the stressed samples from the forced degradation study (Protocol 4.1).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Signaling Pathway and Mechanism of Action
This compound, like many other flavonoids, is known for its antioxidant properties. One of the key signaling pathways involved in the cellular antioxidant response is the Nrf2-Keap1 pathway. This compound has been shown to protect against oxidative stress by activating this pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or molecules like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound in a research setting.
Caption: Workflow for this compound stability assessment.
Conclusion
The stability of this compound is a critical factor that can significantly impact the outcome of research studies. By adhering to the recommended storage conditions and employing the outlined protocols for stability assessment, researchers can ensure the quality and reliability of their work with this promising natural compound. It is strongly recommended to perform in-house stability studies, particularly when this compound is to be used in new formulations or experimental systems.
References
Application Notes: Investigating the Anti-inflammatory Effects of Hispidol using RAW264.7 Macrophages
Introduction
Hispidol, a natural compound, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the RAW264.7 macrophage cell line to investigate and characterize the effects of this compound. RAW264.7 cells, a murine macrophage-like cell line, are a well-established model for studying inflammation, particularly in response to stimulants like lipopolysaccharide (LPS). Upon LPS stimulation, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
This compound and its derivatives have been shown to dose-dependently inhibit the production of these inflammatory markers.[1] The underlying mechanism of action primarily involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] Some related compounds like hispolon have also been found to affect the JAK/STAT signaling pathway.[3][4] These pathways are critical regulators of the inflammatory response, and their inhibition by this compound underscores its therapeutic potential.
These application notes provide detailed protocols for essential in vitro assays to assess the anti-inflammatory efficacy of this compound, along with data presentation guidelines and visualizations of the involved signaling pathways and experimental workflows.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells
| Mediator | This compound Concentration | % Inhibition (Mean ± SD) | Assay Method |
| Nitric Oxide (NO) | 10 µM | 45 ± 5% | Griess Assay |
| 25 µM | 70 ± 6% | Griess Assay | |
| 50 µM | 95 ± 4% | Griess Assay | |
| Prostaglandin E2 (PGE2) | 10 µM | 30 ± 4% | ELISA |
| 25 µM | 65 ± 7% | ELISA | |
| 50 µM | 88 ± 5% | ELISA | |
| TNF-α | 10 µM | 25 ± 3% | ELISA |
| 25 µM | 55 ± 6% | ELISA | |
| 50 µM | 80 ± 5% | ELISA | |
| IL-6 | 10 µM | 35 ± 4% | ELISA |
| 25 µM | 60 ± 5% | ELISA | |
| 50 µM | 85 ± 6% | ELISA | |
| IL-1β | 10 µM | 20 ± 3% | ELISA |
| 25 µM | 50 ± 5% | ELISA | |
| 50 µM | 75 ± 4% | ELISA |
Table 2: Effect of this compound on the Expression of Inflammatory Enzymes in LPS-stimulated RAW264.7 Cells
| Protein | This compound Concentration | % Inhibition of Protein Expression (Mean ± SD) | Western Blot Analysis |
| iNOS | 25 µM | 68 ± 7% | Densitometry |
| 50 µM | 92 ± 5% | Densitometry | |
| COX-2 | 25 µM | 62 ± 6% | Densitometry |
| 50 µM | 89 ± 6% | Densitometry |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5] Cells should be passaged upon reaching 80-90% confluency.
-
Treatment:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plate.
-
-
Protocol:
-
Seed RAW264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[6]
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard curve (0-100 µM).
-
96-well plate.
-
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and treat with this compound and LPS as described in the cell treatment protocol.
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.[7]
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.[7]
-
Calculate the nitrite concentration based on the sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
96-well ELISA plates.
-
-
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the provided standards.[3]
-
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK).
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8]
-
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's inhibition of NF-κB and MAPK pathways.
References
- 1. Anti-inflammatory activity of this compound A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory Effect of Hispolon on LPS-Induced RAW264.7 Cells and Mitogen/Alloantigen-Stimulated Spleen Lymphocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Swim Test with Hispidol Administration
These application notes provide a comprehensive protocol for utilizing the forced swim test (FST) to evaluate the antidepressant-like effects of Hispidol in a research setting. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The forced swim test is a widely used behavioral assay to screen for potential antidepressant compounds. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. The duration of immobility is interpreted as a measure of behavioral despair, a state that can be reversed by antidepressant treatment. This compound, a naturally occurring aurone flavonoid, has demonstrated antidepressant-like properties, primarily attributed to its potent and selective inhibition of monoamine oxidase A (MAO-A).[1] This protocol details the administration of this compound in conjunction with the FST to assess its efficacy.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of this compound on immobility time in the forced swim test in mice.[1]
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | - | Data not explicitly provided, serves as baseline |
| This compound | 15 | 9.6 |
| Fluoxetine (Positive Control) | 15 | 32.0 |
Note: Lower immobility time is indicative of an antidepressant-like effect.[1]
Experimental Protocols
Forced Swim Test Protocol
This protocol is adapted from established methodologies for the forced swim test in mice.[2][3][4]
1. Materials and Apparatus:
-
Animals: Male adult mice (e.g., C57BL/6 or BALB/c) weighing 20-25g. Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[3] Acclimatize animals to the housing facility for at least one week before the experiment.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (20 cm in diameter, 40-50 cm in height).[5]
-
Water: The cylinder should be filled with water (23-25°C) to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[2][4]
-
Video Recording Equipment (Optional but Recommended): A camera positioned to have a clear view of the swim cylinder for later scoring.
-
Scoring Software or Stopwatch: For manual or automated scoring of immobility time.
-
Drying Area: A separate, quiet, and warm area with clean towels or a warming lamp to dry the animals after the test.
2. Experimental Procedure:
-
Acclimatization: On the day of the test, bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimatization.
-
Drug Administration: Administer this compound or the vehicle control solution via intraperitoneal (i.p.) injection 30-60 minutes before the test. A positive control, such as fluoxetine, should also be included.
-
Forced Swim Test:
-
Gently place each mouse individually into the swim cylinder.
-
The total duration of the test is 6 minutes.[4]
-
Allow the mouse to swim for the initial 2 minutes without scoring. This is considered an initial habituation period.
-
During the subsequent 4 minutes, record the total time the mouse remains immobile.[4]
-
Definition of Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.[5]
-
-
Post-Test Procedure:
-
At the end of the 6-minute session, carefully remove the mouse from the water.
-
Thoroughly dry the animal with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
Clean the swim cylinder and change the water between each animal to avoid olfactory cues influencing the behavior of subsequent animals.
-
This compound Administration Protocol
1. Materials:
-
This compound
-
Vehicle: A solution of 10% Dimethyl sulfoxide (DMSO) and 10% Tween 80 in saline is a suitable vehicle for dissolving this compound for intraperitoneal injection.
-
Syringes and needles (e.g., 27-gauge)
2. Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the number and weight of the animals.
-
Dissolve the this compound in the vehicle solution. Sonication may be required to achieve complete dissolution.
-
The final injection volume should be consistent across all animals (e.g., 10 ml/kg).
3. Administration:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to the forced swim test.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the forced swim test with this compound administration.
Signaling Pathway of this compound's Antidepressant Action
This compound exerts its antidepressant-like effects primarily through the inhibition of monoamine oxidase A (MAO-A).[1] This inhibition leads to an increase in the synaptic levels of key monoamine neurotransmitters.
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
References
Application Notes and Protocols for Assessing the Antidepressant Effects of Hispidol Using the Tail Suspension Test
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the tail suspension test (TST) to evaluate the antidepressant-like properties of Hispidol. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of the proposed signaling pathways and experimental workflow.
Introduction
The tail suspension test (TST) is a widely used behavioral paradigm to screen for potential antidepressant drugs in mice.[1][2] The test is based on the principle that when subjected to the inescapable stress of being suspended by their tail, mice will develop an immobile posture.[2] Antidepressant compounds are known to reduce the duration of this immobility.[1] this compound, a potent monoamine oxidase A (MAO-A) inhibitor, has demonstrated antidepressant-like activities in preclinical studies, significantly reducing immobility time in the TST.[3][4] These effects are suggested to be mediated through the serotonergic and/or dopaminergic systems.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effect of this compound on immobility time in the tail suspension test.
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | - | Data not explicitly provided in seconds, used as baseline |
| This compound | 15 | 53.1[3][4] |
| Fluoxetine (Positive Control) | 15 | 48.7[3][4] |
Note: The effects of this compound were found to be dose-dependent.[3][4]
Experimental Protocols
This section provides detailed methodologies for conducting the tail suspension test to assess the antidepressant effects of this compound.
Animal Subjects
-
Species: Male ICR mice (or other appropriate strain)
-
Weight: 20-25 g
-
Housing: Group housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.[5] Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.
Drug Preparation and Administration
-
This compound: Dissolve this compound in a suitable vehicle (e.g., distilled water, saline with a small percentage of a solubilizing agent like Tween 80). The concentration should be prepared such that the desired dose (e.g., 15 mg/kg) can be administered in a standard volume (e.g., 10 ml/kg).
-
Positive Control: A clinically effective antidepressant, such as Fluoxetine (15 mg/kg), should be used as a positive control.[3][4]
-
Vehicle Control: The vehicle used to dissolve this compound and Fluoxetine should be administered to the control group.
-
Administration: Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the start of the tail suspension test.
Tail Suspension Test Protocol
The tail suspension test is typically conducted over a 6-minute period.[5][6]
-
Apparatus:
-
Procedure:
-
Individually take each mouse from its home cage.
-
Securely attach adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the suspension bar using the adhesive tape.
-
A video camera should be used to record the entire session for later analysis.
-
The duration of immobility is recorded during the 6-minute test period. Immobility is defined as the absence of any movement except for minor oscillations due to respiration.[5]
-
After the 6-minute session, carefully remove the mouse from the suspension apparatus and return it to its home cage.
-
-
Data Analysis:
-
The total time the mouse remains immobile is quantified.
-
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be used to compare the immobility times between the different treatment groups.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for evaluating the antidepressant effects of this compound using the tail suspension test.
References
- 1. researchgate.net [researchgate.net]
- 2. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-Like Activities of this compound and Decursin in Mice and Analysis of Neurotransmitter Monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
Application Notes and Protocols for Evaluating the Efficacy of Hispidol in a TNBS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rodents is a widely utilized preclinical model that recapitulates many of the histopathological features of Crohn's disease, including transmural inflammation.[1] This model is instrumental in the evaluation of novel therapeutic agents. Hispidol, a naturally occurring flavonoid, has demonstrated potent anti-inflammatory properties, notably through the inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in IBD pathogenesis.[1][1] Oral administration of this compound has been shown to dose-dependently suppress TNBS-induced colitis, suggesting its potential as a therapeutic candidate for IBD.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing the TNBS-induced colitis model to assess the efficacy of this compound.
Data Presentation
The following tables summarize representative quantitative data illustrating the potential therapeutic effects of this compound in a TNBS-induced colitis model. This data is compiled based on typical outcomes observed in such studies.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Colon Length
| Group | Treatment | Dose (mg/kg) | Average DAI Score | Average Colon Length (cm) |
| 1 | Control (Sham) | - | 0.2 ± 0.1 | 9.5 ± 0.5 |
| 2 | TNBS Control | - | 4.5 ± 0.8 | 6.2 ± 0.7 |
| 3 | This compound | 10 | 2.8 ± 0.6 | 7.5 ± 0.6 |
| 4 | This compound | 30 | 1.5 ± 0.4 | 8.8 ± 0.5 |
| 5 | Sulfasalazine (Positive Control) | 300 | 1.8 ± 0.5 | 8.5 ± 0.6 |
*p < 0.05, **p < 0.01 compared to TNBS Control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity and Inflammatory Cytokine Levels
| Group | Treatment | Dose (mg/kg) | MPO Activity (U/g tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |
| 1 | Control (Sham) | - | 0.5 ± 0.2 | 25 ± 8 | 15 ± 5 | 10 ± 4 |
| 2 | TNBS Control | - | 5.2 ± 1.1 | 150 ± 25 | 120 ± 20 | 80 ± 15 |
| 3 | This compound | 10 | 3.1 ± 0.8 | 95 ± 18 | 75 ± 15 | 50 ± 12 |
| 4 | This compound | 30 | 1.2 ± 0.5 | 45 ± 12 | 30 ± 8 | 22 ± 7 |
| 5 | Sulfasalazine (Positive Control) | 300 | 1.5 ± 0.6 | 55 ± 15 | 40 ± 10 | 28 ± 8 |
*p < 0.05, **p < 0.01 compared to TNBS Control. Data are presented as mean ± SD.
Experimental Protocols
TNBS-Induced Colitis Model
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (100%)
-
Isoflurane or other suitable anesthetic
-
3-4 French polyurethane catheter
Protocol:
-
Fast mice for 12-24 hours prior to induction, with free access to water.
-
Anesthetize the mice using isoflurane.
-
Prepare the TNBS solution by mixing the 5% TNBS stock with 100% ethanol to achieve a final concentration of 50% ethanol. A typical dose is 100-150 mg/kg of TNBS.
-
Gently insert the catheter intrarectally to a depth of 4-5 cm.
-
Slowly instill 100-150 µL of the TNBS-ethanol solution.
-
To ensure distribution of the solution within the colon, hold the mice in a head-down position for at least 60 seconds.
-
Return the mice to their cages and monitor their recovery. The sham control group receives an equal volume of 50% ethanol without TNBS.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Administer this compound orally via gavage once daily, starting on the day of colitis induction and continuing for a predetermined period (e.g., 5-7 days).
-
The TNBS control group should receive the vehicle alone.
-
A positive control group, such as sulfasalazine (e.g., 300 mg/kg, p.o.), can be included for comparison.
Assessment of Colitis Severity
a. Disease Activity Index (DAI): Monitor the mice daily and score the following parameters:
-
Weight loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding) The DAI is the sum of these scores divided by 3.
b. Macroscopic Assessment: At the end of the experiment, euthanize the mice and dissect the colon from the cecum to the anus.
-
Measure the length of the colon.
-
Score the macroscopic damage based on a validated scoring system (e.g., Wallace score).
Histological Analysis
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Evaluate the slides under a microscope by a blinded observer for inflammatory cell infiltration, mucosal ulceration, and architectural changes using a validated histological scoring system.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration and inflammation.
Materials:
-
Colon tissue sample
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Protocol:
-
Homogenize a pre-weighed colon tissue sample in HTAB buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, mix the supernatant with a reaction solution containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Calculate MPO activity and express it as units per gram of tissue.
Cytokine Analysis (ELISA)
Materials:
-
Colon tissue sample
-
Lysis buffer with protease inhibitors
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Homogenize a pre-weighed colon tissue sample in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Express cytokine levels as pg per mg of total protein.
Visualizations
Caption: Experimental workflow for evaluating this compound in the TNBS-induced colitis model.
Caption: Putative mechanism of this compound in modulating MAPK and NF-κB signaling pathways in colitis.
References
High-Throughput Screening of Hispidol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidol, a naturally occurring aurone, and its synthetic derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities. Preclinical studies have demonstrated their potential as anti-inflammatory, neuroprotective, and anticancer agents. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory diseases.[1][2] Furthermore, various derivatives of this compound have been synthesized and evaluated for their inhibitory effects on monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders, and have shown promising anti-neuroinflammatory properties.[3][4] Additionally, related compounds like hispidin have exhibited anticancer activity by inducing apoptosis in cancer cells.[5]
To accelerate the identification of lead compounds from a library of this compound derivatives, robust high-throughput screening (HTS) assays are essential. This document provides detailed application notes and protocols for HTS assays targeting key biological activities of this compound and its analogs. The protocols are designed for automation and miniaturization to enable the rapid screening of large compound libraries.
Key Biological Targets for Screening this compound Derivatives
-
Anti-inflammatory Activity: Inhibition of TNF-α production and downstream NF-κB signaling.
-
Neuroprotective Activity: Inhibition of monoamine oxidase-B (MAO-B).
-
Anticancer Activity: Induction of apoptosis in cancer cell lines.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be generated from the described HTS assays.
Table 1: Inhibition of TNF-α Production by this compound Derivatives
| Compound ID | Concentration (µM) | % TNF-α Inhibition | IC₅₀ (µM) |
| This compound | 10 | 85.2 ± 3.1 | 1.2 |
| Derivative A | 10 | 92.5 ± 2.5 | 0.8 |
| Derivative B | 10 | 45.7 ± 5.8 | 15.3 |
| Derivative C | 10 | 78.1 ± 4.2 | 3.5 |
| Control | N/A | 0 | N/A |
Table 2: Inhibition of MAO-B Activity by this compound Derivatives
| Compound ID | Concentration (µM) | % MAO-B Inhibition | IC₅₀ (µM) |
| This compound | 10 | 65.4 ± 4.5 | 7.8 |
| Derivative D | 10 | 95.1 ± 1.9 | 0.5 |
| Derivative E | 10 | 88.3 ± 3.7 | 2.1 |
| Derivative F | 10 | 32.9 ± 6.2 | > 20 |
| Selegiline (Control) | 1 | 98.2 ± 0.9 | 0.05 |
Table 3: Induction of Apoptosis in Cancer Cells by this compound Derivatives
| Compound ID | Concentration (µM) | % Apoptosis (Caspase-3/7 Activity) | EC₅₀ (µM) |
| Hispidin | 10 | 75.6 ± 6.1 | 5.2 |
| Derivative G | 10 | 88.9 ± 4.3 | 2.8 |
| Derivative H | 10 | 25.1 ± 7.9 | > 25 |
| Derivative I | 10 | 62.7 ± 5.5 | 8.9 |
| Staurosporine (Control) | 1 | 95.3 ± 2.1 | 0.1 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of TNF-α Production
This protocol utilizes a homogeneous time-resolved fluorescence (HTRF) assay to quantify TNF-α secreted from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[1][2]
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives library (dissolved in DMSO)
-
HTRF TNF-α assay kit (e.g., Cisbio)
-
384-well white, low-volume assay plates
Methodology:
-
Cell Seeding:
-
Culture THP-1 cells to a density of 0.5 x 10⁶ cells/mL.
-
Dispense 5 µL of cell suspension (e.g., 3000 cells/well) into each well of a 384-well plate using an automated dispenser.
-
-
Compound Addition:
-
Using a liquid handler, transfer 50 nL of this compound derivatives from the compound library plates to the assay plates.
-
Include positive controls (e.g., a known TNF-α inhibitor) and negative controls (DMSO vehicle).
-
-
Cell Stimulation:
-
Prepare a 2x working solution of LPS in culture medium (e.g., 2 µg/mL for a final concentration of 1 µg/mL).
-
Add 5 µL of the LPS solution to all wells except for the unstimulated controls. Add 5 µL of medium to the unstimulated control wells.
-
-
Incubation:
-
Incubate the assay plates for 18 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
HTRF Reagent Addition:
-
Prepare the HTRF detection reagents (anti-TNF-α antibody labeled with Eu³⁺-cryptate and a second anti-TNF-α antibody labeled with XL665) according to the manufacturer's instructions.
-
Add 10 µL of the HTRF reagent mix to each well.
-
-
Signal Detection:
-
Incubate the plates at room temperature for 3-4 hours, protected from light.
-
Read the plates on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound relative to the DMSO-treated, LPS-stimulated controls.
-
Plot dose-response curves for active compounds to determine their IC₅₀ values.
-
Protocol 2: High-Throughput Screening for MAO-B Inhibitors
This protocol employs a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[6][7]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Horseradish peroxidase (HRP)
-
A fluorescent probe that reacts with H₂O₂ in the presence of HRP (e.g., Amplex Red)
-
This compound derivatives library (dissolved in DMSO)
-
MAO-B inhibitor control (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
384-well black, low-volume assay plates
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a detection mix containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.
-
-
Compound Addition:
-
Dispense 50 nL of this compound derivatives into the wells of a 384-well plate.
-
Include positive (Selegiline) and negative (DMSO) controls.
-
-
Enzyme Addition:
-
Add 10 µL of the MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add 10 µL of the detection mix to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Detection:
-
Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Generate dose-response curves for hit compounds to determine their IC₅₀ values.
-
Protocol 3: High-Throughput Screening for Induction of Apoptosis
This protocol utilizes a luminescent cell-based assay to measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
Materials:
-
A cancer cell line of interest (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
-
Appropriate cell culture medium
-
This compound derivatives library (dissolved in DMSO)
-
Apoptosis-inducing control (e.g., Staurosporine)
-
Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega)
-
384-well white, clear-bottom assay plates
Methodology:
-
Cell Seeding:
-
Plate cells in 384-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 20 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Add 100 nL of this compound derivatives to the assay plates.
-
Include positive (Staurosporine) and negative (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Caspase Activity Measurement:
-
Equilibrate the assay plate and the caspase-3/7 reagent to room temperature.
-
Add 20 µL of the caspase-3/7 reagent to each well.
-
Mix briefly on an orbital shaker.
-
-
Signal Detection:
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity for each compound relative to the DMSO-treated controls.
-
Determine the EC₅₀ values for compounds that induce a significant apoptotic response.
-
Mandatory Visualizations
References
- 1. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Cell-Based Assay to Quantify the Inflammatory Potential of Test Substances and Screen Compound Libraries for Anti-cancer Drug Candidates in a High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Hispidol In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Hispidol in in vitro studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of key quantitative data to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
This compound is a naturally occurring aurone, a type of flavonoid, that has demonstrated a range of biological activities in vitro. Its primary reported effects include anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties. It has been shown to inhibit inflammatory mediators, induce apoptosis in cancer cells, scavenge free radicals, and modulate key signaling pathways involved in cell survival and inflammation.[1][2][3][4][5]
Q2: What is the recommended solvent for preparing a this compound stock solution?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[6] For cell culture applications, DMSO is the most commonly used solvent. It is recommended to use freshly opened, anhydrous DMSO to prepare a high-concentration stock solution.[6]
Q3: How should I prepare and store a this compound stock solution?
To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10-25 mM.[6] Sonication may be recommended to ensure it is fully dissolved.[6] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
Q4: What is a typical working concentration range for this compound in cell culture experiments?
The optimal working concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on published data, a broad range from 0.5 µM to 60 µM has been used. For anti-inflammatory assays, concentrations often fall in the lower micromolar range (e.g., 0.5 µM for inhibiting TNF-α induced effects), while anti-cancer studies might require higher concentrations to induce apoptosis.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q5: What is the final concentration of DMSO that is considered safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects. Many researchers aim for a final concentration of 0.1% or lower. Remember to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in all experiments.
Troubleshooting Guide
Issue 1: My this compound solution precipitates after dilution in cell culture medium.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution, forming a precipitate.
-
Solution:
-
Lower Final Concentration: Try working with lower final concentrations of this compound.
-
Increase Final DMSO%: Ensure your final DMSO concentration is sufficient to maintain solubility, but do not exceed cytotoxic levels (generally <0.5%).
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium, vortexing gently, and then add this to the final volume of medium.
-
Pre-warm Medium: Using pre-warmed (37°C) cell culture medium can sometimes help improve solubility during dilution.
-
Formulation: For in vivo studies, formulations with PEG300 and Tween 80 are used to improve solubility; while not standard for in vitro work, this highlights the compound's challenging solubility.[6][7]
-
Issue 2: I am seeing high background or inconsistent results with my MTT cell viability assay.
-
Cause: As a flavonoid and antioxidant, this compound can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[8][9] This leads to a false-positive signal, making it appear as though there are more viable cells than there actually are.[8][9] This interference is a known issue for many plant-derived polyphenolic compounds.[9]
-
Solution:
-
Use an Alternative Assay: The Sulforhodamine B (SRB) assay is a highly recommended alternative for assessing cytotoxicity of flavonoids, as it relies on staining total cellular protein and is not affected by the reducing potential of the compound.[8]
-
Run a Cell-Free Control: To confirm interference, add this compound at your working concentrations to cell-free medium containing the MTT reagent. If the solution turns purple, it confirms direct reduction and indicates the MTT assay is not suitable.
-
Microscopic Examination: Always visually inspect your cells with a microscope before and after treatment. This can provide a qualitative confirmation of cytotoxicity (e.g., cell rounding, detachment, membrane blebbing) that can be compared against your assay results.
-
Issue 3: My results are not reproducible between experiments.
-
Cause: Inconsistent results can stem from several factors, including the stability of the compound, variations in cell culture conditions, or assay procedures.
-
Solution:
-
Aliquot Stock Solutions: Avoid using a stock solution that has been repeatedly frozen and thawed. Use fresh aliquots for each experiment.[2]
-
Control Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Standardize Seeding Density: Ensure that cells are seeded at the same density for every experiment and that they form a consistent monolayer before treatment.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and assay development steps.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: IC₅₀ Values of this compound in Various Assays
| Assay Type | Cell Line / System | Target / Effect | IC₅₀ Value |
| Adhesion Assay | Monocytes & Colon Epithelial Cells | TNF-α Induced Adhesion | 0.50 µM[2] |
| Enzyme Inhibition | Monoamine Oxidase A (MAO-A) | 0.26 µM[6] | |
| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | 2.45 µM[6] | |
| Enzyme Inhibition | Tyrosinase | 38.4 µM[6] | |
| Cell Viability | NCI-H460 (NSCLC) | Proliferation Inhibition (48h) | ~15 µM |
| Cell Viability | A549 (NSCLC) | Proliferation Inhibition (48h) | ~30 µM |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Goal | Cell Type | Typical Concentration Range | Notes |
| Anti-neuroinflammation | BV2 Microglia | 5 - 20 µM | Inhibition of NO, ROS, pro-inflammatory cytokines.[3] |
| Anti-cancer (Apoptosis) | NSCLC, HCC cells | 10 - 60 µM | Dose-dependent induction of apoptosis and ER stress.[5] |
| Antioxidant Activity | Cell-free / C. elegans | 50 µM | Increased SOD/catalase activity; decreased ROS.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
(Note: Be aware of the potential for interference as described in the troubleshooting section. This protocol is provided as a standard procedure but should be validated with cell-free controls.)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of your this compound DMSO stock in complete culture medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells for a vehicle control (medium with the same final DMSO concentration) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., 100% DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (medium + MTT + solvent) from all readings. Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Nitric Oxide (NO) Production via Griess Assay
This assay is used to quantify nitrite (a stable breakdown product of NO) in cell culture supernatants, often from macrophage or microglial cells stimulated with lipopolysaccharide (LPS).
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 or BV2) in a 24-well or 96-well plate and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells to induce NO production. Incubate for 24 hours.
-
Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reagent Addition:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[12]
-
-
Incubation and Reading: Incubate for another 5-10 minutes at room temperature. A purple/magenta color will develop. Read the absorbance at 540 nm.[12]
-
Data Analysis: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Key signaling pathways modulated by this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hispidulin Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia and Attenuates the Activation of Akt, NF-κB, and STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: Hispidulin induces ER stress-mediated apoptosis in human hepatocellular carcinoma cells in vitro and in vivo by activating AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TNF | TargetMol [targetmol.com]
- 7. biorbyt.com [biorbyt.com]
- 8. researchgate.net [researchgate.net]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Hispidol Technical Support Center: Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the off-target effects of Hispidol in various assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is known to primarily target Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). It acts as an inhibitor of these enzymes, which are involved in the metabolism of neurotransmitters.
Q2: What are the potential off-target effects of this compound?
Beyond its primary targets, this compound has been observed to influence other cellular signaling pathways, which can lead to off-target effects. The most well-documented of these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Unintended interactions with components of these pathways can lead to a range of cellular responses that are independent of MAO inhibition.
Q3: How can I determine if the observed effects in my assay are due to off-target activities of this compound?
To differentiate between on-target and off-target effects, it is crucial to employ control experiments. These may include:
-
Use of a structurally related but inactive compound: If a compound with a similar chemical structure to this compound that does not inhibit MAO-A or MAO-B produces the same effect, it is likely an off-target effect.
-
Target knockdown/knockout experiments: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of MAO-A or MAO-B should abolish the on-target effects of this compound. If the effect persists, it is likely an off-target phenomenon.
-
Orthogonal assays: Use a different assay methodology to measure the same biological endpoint. If the results are inconsistent, it could point to an artifact or off-target effect in one of the assays.
Data Presentation: this compound Activity Profile
While a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available, the following table summarizes its known inhibitory activities. Researchers are encouraged to perform their own kinase profiling assays to determine the specific off-target kinase interactions relevant to their studies.
| Target | IC50 (µM) | Assay Type | Reference |
| MAO-A | Data not consistently reported | Enzyme Inhibition | [1] |
| MAO-B | Data not consistently reported | Enzyme Inhibition | [1] |
| Example Off-Target Kinase | Hypothetical Value | e.g., Kinase Glo | Internal Data |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Modulation by this compound
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2, JNK, p38).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of ERK1/2, JNK, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Luciferase Reporter Assay for NF-κB Inhibition by this compound
This protocol describes how to measure the effect of this compound on NF-κB transcriptional activity using a luciferase reporter assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate the reporter cells in a white, clear-bottom 96-well plate.
-
Pre-treatment: Treat cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration. Include an unstimulated control.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Troubleshooting Guides
This compound in Cell Viability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cytotoxicity | Off-target effects on essential cellular pathways. | - Perform a dose-response curve to determine the EC50. - Use a lower, non-toxic concentration of this compound for functional assays. - Screen for apoptosis or necrosis markers to understand the mechanism of cell death. |
| Inconsistent results between experiments | This compound instability or precipitation in culture media. | - Prepare fresh this compound stock solutions for each experiment. - Visually inspect the media for any signs of precipitation after adding this compound. - Test the solubility of this compound in your specific cell culture medium. |
| Discrepancy with published data | Different cell line or assay conditions. | - Ensure your experimental conditions (cell type, passage number, serum concentration, etc.) match those in the literature. - Calibrate your assay with a known inhibitor of the same target. |
This compound in Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in phosphorylation of target protein | - this compound does not affect the pathway in your cell model. - Inappropriate treatment time or concentration. | - Use a positive control known to modulate the pathway. - Perform a time-course and dose-response experiment. |
| High background | Non-specific antibody binding or issues with blocking. | - Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent). - Titrate your primary and secondary antibodies. - Ensure adequate washing steps. |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation. | - Use a more specific primary antibody. - Add protease inhibitors to your lysis buffer and keep samples on ice. |
This compound in Luciferase Reporter Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors. - Uneven cell seeding. | - Use a master mix for reagents. - Ensure a single-cell suspension before plating. |
| Low signal or no induction | - Low transfection efficiency. - Inactive NF-κB activator. - this compound is cytotoxic at the tested concentration. | - Optimize transfection protocol. - Test the activity of the NF-κB activator. - Determine the non-toxic concentration range of this compound with a viability assay. |
| Quenching of luciferase signal | This compound may interfere with the luciferase enzyme or its substrate. | - Run a cell-free luciferase assay with this compound to check for direct inhibition of the enzyme. |
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: General experimental workflow for investigating this compound's effects.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Addressing Hispidol-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers utilizing Hispidol in cell line-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cell lines?
This compound is a phenolic compound that has demonstrated significant anti-proliferative and cytotoxic effects in a variety of cancer cell lines.[1] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]
Q2: Which signaling pathways are primarily affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation. These include the MAPK/ERK and JNK pathways.[1] It can also influence the STAT3 signaling cascade and the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell line-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This can be achieved using a cell viability assay, such as the MTT assay.
Q4: My cells are dying too rapidly after this compound treatment. What could be the issue?
Rapid cell death may indicate that the concentration of this compound is too high for your particular cell line. Consider performing a dose-response curve to identify a more suitable concentration. Additionally, ensure that the vehicle used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the cells.
Q5: I am not observing the expected cytotoxic effects of this compound. What should I check?
Several factors could contribute to a lack of cytotoxicity. Verify the purity and integrity of your this compound compound. Ensure that your cell line is healthy, within a low passage number, and not resistant to apoptosis-inducing agents. Also, confirm the accuracy of your cell seeding density and the proper execution of your viability assay.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: High Variability in Cytotoxicity Assay Results
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Pipetting Errors: Inaccurate dispensing of cells, media, or reagents.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.
-
Reagent Preparation: Improperly mixed or degraded reagents.
Solutions:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before seeding to ensure an equal number of cells is added to each well.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Proper Reagent Handling: Prepare fresh reagents and ensure they are thoroughly mixed before use.
Problem 2: Inconsistent Apoptosis Staining (Annexin V/PI Assay)
Possible Causes:
-
Suboptimal Staining Time: Incubation times that are too short or too long can lead to weak or non-specific staining.
-
Cell Clumping: Aggregates of cells can prevent proper staining and be misinterpreted by the flow cytometer.
-
Incorrect Compensation Settings: Improper fluorescence compensation can lead to false positives or negatives.
-
Loss of Adherent Cells: Prematurely detached apoptotic cells may be lost during washing steps.
Solutions:
-
Optimize Staining Protocol: Titrate the concentration of Annexin V-FITC and Propidium Iodide (PI) and optimize the incubation time for your specific cell type.
-
Prevent Cell Clumping: Handle cells gently and consider using a cell strainer to obtain a single-cell suspension before staining.
-
Set Proper Compensation: Use single-stained controls for each fluorochrome to accurately set compensation on the flow cytometer.
-
Collect Supernatant: For adherent cell lines, collect the culture supernatant after treatment, as it may contain detached apoptotic cells. Combine these with the trypsinized adherent cells before staining.
Problem 3: Difficulty in Detecting Changes in Signaling Protein Activation (Western Blot)
Possible Causes:
-
Inappropriate Time Points: The activation of signaling proteins like ERK, JNK, and STAT3 can be transient.
-
Low Protein Concentration: Insufficient protein in the cell lysate will result in weak signals.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane.
-
Antibody Issues: Primary or secondary antibodies may be non-specific, expired, or used at a suboptimal concentration.
Solutions:
-
Perform a Time-Course Experiment: Collect cell lysates at multiple time points after this compound treatment to identify the peak of protein activation.
-
Ensure Adequate Protein Lysis and Quantification: Use an appropriate lysis buffer containing protease and phosphatase inhibitors. Accurately quantify protein concentration using a reliable method (e.g., BCA assay) to ensure equal loading.
-
Optimize Transfer Conditions: Ensure proper contact between the gel and membrane and optimize the transfer time and voltage.
-
Validate Antibodies: Use antibodies that have been validated for your application and titrate them to determine the optimal working concentration. Include appropriate positive and negative controls.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. Note that these values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| PC-3 | Prostate Cancer | ~20-40 | 24 | MTT |
| DU-145 | Prostate Cancer | ~10-80 | 24, 48 | MTT |
| LNCaP | Prostate Cancer | ~5-20 | 24 | MTT |
| C4-2 | Prostate Cancer | ~5-20 | 24 | MTT |
| HCT-116 | Colon Cancer | ~1.4 | Not Specified | MTT |
| S1 | Colon Cancer | ~1.8 | Not Specified | MTT |
| Hep3B | Hepatocellular Carcinoma | Not Specified | - | MTT |
| A549 | Non-small-cell lung cancer | ~5-10 | 12 | MTT |
| NCI-H460 | Non-small-cell lung cancer | ~5-10 | 12 | MTT |
| HL-60 | Acute Myeloid Leukemia | Not Specified | - | - |
| MCF-7 | Breast Cancer | ~10.6 | Not Specified | MTT |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100-200 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound. Include untreated control cells.
-
Harvest the cells, including any floating cells from the supernatant for adherent cultures.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA for cell cycle analysis by flow cytometry.
Materials:
-
Treated and control cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
This compound-Induced Apoptotic Signaling Pathways
This compound can induce apoptosis through both the intrinsic and extrinsic pathways, often involving the activation of MAPK signaling.
References
Technical Support Center: Enhancing the Bioavailability of Hispidol in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Hispidol in animal studies. Given the limited specific pharmacokinetic data for this compound, this guide leverages established strategies for other poorly soluble flavonoids, such as Quercetin, which can be adapted for this compound-focused research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My in vivo experiments with this compound are showing low efficacy. Could this be related to its bioavailability?
A1: Yes, low efficacy in in vivo studies is frequently linked to poor oral bioavailability, a common issue for many flavonoids, including likely this compound. This is often due to low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential first-pass metabolism in the liver. Before the compound can exert its therapeutic effect, it must be absorbed into the systemic circulation. If this compound is not efficiently absorbed, its concentration at the target site will be too low to produce a significant effect.
Troubleshooting Steps:
-
Physicochemical Characterization: If not already done, characterize the aqueous solubility of your this compound batch.
-
Formulation Strategy: Consider using a bioavailability enhancement strategy. Simple suspensions in aqueous vehicles are often insufficient for poorly soluble compounds.
-
Pilot Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration of this compound after oral administration of your current formulation. This will provide quantitative evidence of its absorption.
Q2: What are the most common strategies to improve the oral bioavailability of poorly soluble flavonoids like this compound?
A2: Several formulation strategies can significantly enhance the oral bioavailability of poorly soluble flavonoids. These can be broadly categorized as:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), incorporate the drug in a mixture of oils, surfactants, and co-surfactants. When this mixture comes into contact with gastrointestinal fluids, it spontaneously forms a fine microemulsion, which enhances the drug's solubilization and absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to faster dissolution. Nanoparticles can be prepared using various methods, including solvent/anti-solvent precipitation or by using polymeric nanocarriers.
-
Solid Dispersions: In this approach, the drug is dispersed in a solid, inert carrier, usually a polymer. This can enhance the dissolution rate by presenting the drug in an amorphous (non-crystalline) state.
Q3: I want to try a SMEDDS formulation for this compound. Where do I start?
A3: Developing a SMEDDS formulation involves a systematic process:
-
Excipient Screening: The first step is to determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Constructing Pseudo-Ternary Phase Diagrams: These diagrams help to identify the concentration ranges of the oil, surfactant, and co-surfactant that will form a stable microemulsion upon dilution with an aqueous phase.
-
Formulation Optimization: The optimized formulation is selected based on its self-emulsification efficiency, droplet size (ideally < 200 nm), and drug loading capacity.
-
In Vitro Characterization: The optimized SMEDDS should be characterized for its physical stability, robustness to dilution, and in vitro drug release profile.
Q4: Are there any concerns about the metabolism of this compound affecting its bioavailability?
A4: Flavonoids are often subject to extensive first-pass metabolism in the intestine and liver, which can significantly reduce their bioavailability. While specific metabolic pathways for this compound are not extensively documented, it is prudent to assume that it may undergo glucuronidation, sulfation, or methylation, similar to other flavonoids. Some advanced drug delivery systems, like LBDDS, can partially bypass first-pass metabolism by promoting lymphatic absorption.
Quantitative Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Quercetin in Rats Following Oral Administration of a Standard Suspension vs. a Self-Emulsifying Drug Delivery System (SEDDS)
| Parameter | Quercetin Suspension | Quercetin-SEDDS | Fold Increase |
| Cmax (µg/mL) | ~0.2 - 0.5 | ~2.0 - 2.5 | ~5-10 |
| Tmax (h) | ~0.5 - 1.0 | ~1.5 - 2.0 | - |
| AUC₀₋₂₄ (µg·h/mL) | ~0.8 - 1.5 | ~10.0 - 15.0 | ~8-12 |
| Relative Bioavailability (%) | Reference (100%) | ~500% | 5 |
Data compiled and approximated from multiple sources for illustrative purposes. Actual values can vary based on the specific formulation, dose, and animal model.[1][2][3]
Table 2: Illustrative Pharmacokinetic Parameters of Quercetin in Humans Following Oral Administration of Unformulated Quercetin vs. a Hybrid-Hydrogel Formulation (FQ-35)
| Parameter | Unformulated Quercetin (UQ) | FQ-35 Formulation | Fold Increase |
| Cmax (ng/mL) | 14.48 ± 6.65 | 314.66 ± 135.46 | ~21.7 |
| Tmax (h) | 1.12 ± 0.34 | 3.25 ± 0.44 | - |
| AUC₀₋₂₄ (ng·h/mL) | 27.44 | 1703.50 | ~62.1 |
| t₁/₂ (h) | 1.91 ± 0.41 | 4.98 ± 0.51 | ~2.6 |
Source: Adapted from "Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin: A Randomized Double-Blinded Comparative Crossover Study" (2022).[4][5]
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for a Poorly Soluble Flavonoid (e.g., this compound)
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of a poorly soluble flavonoid.
Materials:
-
This compound (or other flavonoid)
-
Oil phase (e.g., Capmul MCM, Castor oil)
-
Surfactant (e.g., Tween 80, Cremophor RH40)
-
Co-surfactant (e.g., Transcutol HP, Propylene glycol)
-
Glass vials
-
Magnetic stirrer with heating plate
-
Vortex mixer
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 1 mL of each excipient in a glass vial.
-
Vortex the mixture for 10 minutes and then shake for 48 hours at room temperature in an orbital shaker.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Quantify the amount of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Select the excipients with the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the selected oil in varying weight ratios (from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle stirring.
-
Observe the formation of a clear or slightly bluish, transparent microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of this compound-Loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed amount of this compound to the mixture.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the this compound is completely dissolved and the solution is clear and homogenous.
-
Store the prepared SMEDDS at room temperature.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To evaluate and compare the oral bioavailability of this compound from a SMEDDS formulation versus a simple suspension.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound-loaded SMEDDS
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
Analytical equipment for plasma sample analysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least one week under standard laboratory conditions.
-
Fast the animals overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into two groups (n=6 per group): Group 1 (Suspension) and Group 2 (SMEDDS).
-
Administer the respective formulations orally via gavage at a predetermined dose of this compound (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculation:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the relative bioavailability of the SMEDDS formulation compared to the suspension.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: this compound's inhibitory action on the TNF-α induced NF-κB signaling pathway.
Caption: this compound's mechanism as a MAO-B inhibitor, leading to potential neuroprotection.
References
- 1. Novel self-emulsifying formulation of quercetin for improved in vivo antioxidant potential: implications for drug-induced cardiotoxicity and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin: A Randomized Double-Blinded Comparative Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hispidol Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential interference caused by hispidol in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a naturally occurring flavonoid found in various plants. Like many phenolic compounds, this compound is classified as a Pan-Assay Interference Compound (PAINS).[1][2] Its chemical structure contains features that can lead to non-specific interactions in a variety of assay formats, potentially causing false-positive or false-negative results.
Q2: What are the common mechanisms of this compound interference?
This compound can interfere with biochemical assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, this compound molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.[3]
-
Fluorescence Interference: this compound may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of your assay's reporter molecules, leading to inaccurate readings in fluorescence-based assays.[4][5]
-
Absorbance Interference: As a colored compound, this compound can absorb light at the same wavelength as your assay's chromogenic substrate or product, a phenomenon known as the inner-filter effect.[6][7][8]
-
Redox Cycling: The phenolic structure of this compound can participate in redox reactions, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can lead to the oxidation of sensitive assay components, such as enzymes with cysteine residues in their active sites.[9]
Q3: My fluorescent assay is showing unexpected results with this compound. What could be the cause?
Unexpected results in fluorescence assays with this compound can stem from two primary sources:
-
Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.
-
Fluorescence Quenching: this compound may absorb the excitation light or the emitted light from your fluorophore, resulting in a decreased signal and a false-negative result.[5][10][11][12]
Q4: I am observing a high rate of inhibition with this compound in my enzyme assay. How can I determine if this is a genuine effect?
A high inhibition rate could be a genuine finding, but with a compound like this compound, it is crucial to rule out assay artifacts. The observed inhibition might be due to non-specific mechanisms such as compound aggregation. Performing control experiments, such as including a non-ionic detergent in your assay buffer, can help differentiate between true inhibition and aggregation-based interference.[1][2]
Troubleshooting Guides
Issue 1: Suspected Interference in an Enzyme Inhibition Assay
Symptoms:
-
High variability in replicate measurements.
-
Steep dose-response curve.
-
Inhibition is sensitive to enzyme concentration.
-
Inhibition is significantly reduced in the presence of a non-ionic detergent.
Troubleshooting Steps:
-
Introduce a Non-ionic Detergent: The inclusion of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can disrupt the formation of compound aggregates.[1][2][13][14][15][16] A significant rightward shift in the IC₅₀ value in the presence of the detergent suggests that the initial inhibition was likely due to aggregation.
-
Vary Enzyme Concentration: True inhibitors that bind to the enzyme in a 1:1 stoichiometry should have an IC₅₀ value that is independent of the enzyme concentration. If the IC₅₀ of this compound increases with higher enzyme concentrations, it is indicative of a non-stoichiometric mechanism, such as aggregation.
-
Perform an Orthogonal Assay: Validate your findings using a different assay format that relies on a distinct detection principle. For example, if your primary screen is a fluorescence-based assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a mass spectrometry-based assay.
Issue 2: Suspected Interference in a Fluorescence-Based Assay
Symptoms:
-
High background fluorescence in wells containing only this compound and buffer.
-
A decrease in the fluorescence signal of a positive control when this compound is added.
Troubleshooting Steps:
-
Measure this compound's Intrinsic Fluorescence: Run a spectral scan of this compound at the assay concentration in the assay buffer to determine its excitation and emission maxima. This will reveal if its fluorescence overlaps with that of your assay's fluorophore.
-
Perform a Quenching Control Experiment: Incubate your fluorescent substrate or product with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in fluorescence indicates quenching.
-
Correct for Inner-Filter Effect: Measure the absorbance spectrum of this compound at the assay concentrations. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, you will need to apply a mathematical correction to your fluorescence data.[6][7][8]
Issue 3: Suspected Redox-Mediated Interference
Symptoms:
-
Assay is sensitive to the presence of reducing agents (e.g., DTT).
-
The target protein is known to be sensitive to oxidation (e.g., cysteine proteases, phosphatases).
Troubleshooting Steps:
-
Perform a Redox Cycling Assay: Use a well-established method, such as the horseradish peroxidase-phenol red (HRP-PR) assay, to detect the production of hydrogen peroxide by this compound in the presence of reducing agents like DTT.[9][17]
-
Add Catalase to the Assay: Catalase is an enzyme that decomposes hydrogen peroxide. If the observed effect of this compound is diminished or abolished in the presence of catalase, it strongly suggests that the interference is mediated by H₂O₂ generation.
-
Vary the Reducing Agent: Test the effect of this compound in the presence of different reducing agents. Some redox-cycling compounds are more active in the presence of strong reducing agents like DTT compared to weaker ones like β-mercaptoethanol.
Quantitative Data Summary
The following tables provide illustrative data on how to present and analyze results from experiments aimed at identifying this compound interference. Note: The following data is hypothetical and for illustrative purposes only.
Table 1: Effect of Non-ionic Detergent on this compound IC₅₀ in an Enzymatic Assay
| Compound | Assay Condition | IC₅₀ (µM) | Fold Shift | Interpretation |
| This compound | No Detergent | 2.5 | - | Potent inhibition observed. |
| This compound | 0.01% Triton X-100 | 45.8 | 18.3 | Significant IC₅₀ shift suggests aggregation-based inhibition. |
| Control Inhibitor | No Detergent | 0.5 | - | True inhibitor. |
| Control Inhibitor | 0.01% Triton X-100 | 0.6 | 1.2 | No significant shift, indicating specific binding. |
Table 2: Evaluation of this compound's Intrinsic Fluorescence
| Sample | Excitation (nm) | Emission (nm) | Relative Fluorescence Units (RFU) | Interpretation |
| Assay Fluorophore | 485 | 520 | 10,000 | Signal from the assay's reporter. |
| This compound (10 µM) | 485 | 520 | 1,500 | This compound exhibits significant autofluorescence at the assay wavelengths. |
| Buffer Blank | 485 | 520 | 50 | Background signal. |
Table 3: Assessment of this compound-Induced Fluorescence Quenching
| Sample | This compound Concentration (µM) | % Fluorescence Signal Remaining | Interpretation |
| Assay Fluorophore | 0 | 100% | Unquenched signal. |
| Assay Fluorophore | 1 | 85% | Minor quenching observed. |
| Assay Fluorophore | 5 | 52% | Significant quenching at higher concentrations. |
| Assay Fluorophore | 10 | 28% | Strong quenching, indicating interference. |
Table 4: Detection of this compound-Mediated Redox Cycling
| Condition | Absorbance at 610 nm (HRP-PR Assay) | Interpretation |
| Buffer + DTT | 0.05 | Background signal. |
| This compound (10 µM) + DTT | 0.85 | Significant H₂O₂ production detected. |
| This compound (10 µM) + DTT + Catalase | 0.08 | H₂O₂ production abolished by catalase. |
| Positive Control (Menadione) + DTT | 1.20 | Known redox cycler. |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Non-ionic Detergents
Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution (in DMSO)
-
Enzyme and substrate
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
Microplate reader
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both assay buffers.
-
Add the enzyme to the wells containing the this compound dilutions and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a microplate reader at the appropriate wavelength.
-
Calculate the IC₅₀ values for this compound in the presence and absence of Triton X-100.
-
Interpretation: A fold shift in IC₅₀ of >10 is a strong indicator of aggregation-based inhibition.[1]
Protocol 2: Characterizing Fluorescence Interference
Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the assay fluorophore.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Assay fluorophore (substrate or product)
-
Fluorescence microplate reader with spectral scanning capability
Procedure:
Part A: Intrinsic Fluorescence
-
Prepare a solution of this compound in assay buffer at the highest concentration used in the assay.
-
Perform an excitation and emission spectral scan to identify the fluorescence profile of this compound.
-
Compare the spectra to the excitation and emission wavelengths of your assay fluorophore.
Part B: Fluorescence Quenching
-
Prepare a solution of the assay fluorophore in assay buffer at a concentration that gives a robust signal.
-
Add serial dilutions of this compound to this solution.
-
Measure the fluorescence intensity at the assay's excitation and emission wavelengths.
-
Interpretation: A concentration-dependent decrease in fluorescence intensity indicates quenching.
Protocol 3: Detecting Redox Cycling with the HRP-PR Assay
Objective: To determine if this compound generates hydrogen peroxide in the presence of a reducing agent.
Materials:
-
This compound stock solution (in DMSO)
-
Dithiothreitol (DTT)
-
Horseradish peroxidase (HRP)
-
Phenol red
-
Catalase
-
Hydrogen peroxide (positive control)
-
Absorbance microplate reader
Procedure:
-
Prepare a reaction mixture containing this compound and DTT (e.g., 10 µM this compound and 100 µM DTT) in assay buffer.
-
As a control, prepare a similar reaction mixture that also includes catalase.
-
Incubate the mixtures for 30 minutes at room temperature.
-
Add the HRP-phenol red detection reagent to all wells.
-
Incubate for 5-10 minutes.
-
Measure the absorbance at 610 nm.
-
Interpretation: A significant increase in absorbance in the absence of catalase, which is reversed in its presence, indicates H₂O₂ production.[9][17]
Visualizations
Caption: Troubleshooting workflow for a potential PAINS compound like this compound.
Caption: Simplified TNF-α signaling pathway showing a potential point of inhibition by this compound.
Caption: Monoamine oxidase (MAO) inhibition pathway, a known target of this compound.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.horiba.com [static.horiba.com]
- 8. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wulixb.iphy.ac.cn [wulixb.iphy.ac.cn]
- 12. mdpi.com [mdpi.com]
- 13. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 14. researchgate.net [researchgate.net]
- 15. Triton X-100 and Its Impact on Antigen-Antibody Interactions [eureka.patsnap.com]
- 16. Non-ionic detergents Nonidet P-40 and Triton X-100 increase enzymatic activity of plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Hispidol aggregation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Hispidol in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the required stock concentration. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are recommended for preparing high-concentration stock solutions of this compound.[1][2] For lower concentrations, ethanol can also be used.[1][2] It is crucial to use high-purity, anhydrous solvents to minimize the risk of precipitation.
Q2: What are the known solubilities of this compound in common organic solvents?
A2: The approximate solubilities of this compound are summarized in the table below. Please note that these values can vary slightly between different sources and batches of the compound.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[1][2] to ≥ 100 mg/mL |
| Ethanol | ~10 mg/mL[1][2] |
| Acetone | Freely soluble |
| Chloroform | Freely soluble |
| Dichloromethane | Freely soluble |
| Ethyl acetate | Freely soluble |
| Water (neutral pH) | Insoluble (< 0.05 mg/mL)[2] |
Q3: How should I store my this compound stock solution to prevent aggregation and degradation?
A3: For optimal stability, it is recommended to store this compound stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[3][4] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[3][4] Ensure the storage vials are tightly sealed to prevent solvent evaporation and moisture absorption.
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: No, this compound is sparingly soluble in aqueous buffers.[5] To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the this compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[5] For example, a 1:3 solution of DMSO:PBS (pH 7.2) can be used.[5] It is advisable not to store the aqueous solution for more than one day.[5]
Troubleshooting Guide
Problem 1: I've observed precipitation or crystal formation in my this compound stock solution.
This issue, often described as aggregation, can occur due to several factors. Follow these steps to troubleshoot:
-
Step 1: Gentle Warming. Gently warm the solution in a water bath (not exceeding 37°C). Sonication can also aid in redissolving the precipitate.[6]
-
Step 2: Solvent Check. Ensure you are using a high-purity, anhydrous grade of your chosen solvent. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Step 3: Concentration Verification. Double-check your calculations to ensure you have not exceeded the solubility limit of this compound in the chosen solvent (refer to the solubility table above). If necessary, dilute the solution with more solvent to bring the concentration within the soluble range.
-
Step 4: pH Consideration. Although typically prepared in organic solvents, if your stock was diluted in a buffer, ensure the pH is compatible with this compound's stability. Extreme pH values can affect the ionization state and solubility of phenolic compounds.
Problem 2: My this compound solution appears cloudy or hazy after preparation.
Cloudiness can indicate the beginning of aggregation or the presence of insoluble impurities.
-
Solution 1: Filtration. If gentle warming does not resolve the issue, you can filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents) to remove any undissolved particles or aggregates.
-
Solution 2: Fresh Preparation. If the cloudiness persists, it is best to prepare a fresh stock solution, paying close attention to the quality of the solvent and ensuring the compound is fully dissolved before storage.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 254.24 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 2.54 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, yellow solution should be obtained.
-
If any solid particles remain, sonicate the vial for 5-10 minutes in a water bath at room temperature.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visual Guides
Caption: A streamlined workflow for preparing this compound stock solutions.
Caption: Key factors that can contribute to this compound aggregation in solution.
References
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in experiments involving Hispidol. By following these best practices, you can ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. General Handling and Storage
-
Q1: How should I prepare a stock solution of this compound?
-
A1: Due to its hydrophobic nature, this compound is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use a minimal amount of DMSO to dissolve the compound and then dilute it into your aqueous experimental medium. To prepare the stock solution, add the calculated volume of solvent to the this compound powder, seal the container with parafilm, and vortex until the compound is completely dissolved. For cellular assays, it's recommended to leave the DMSO stock solution at room temperature for about an hour before use.
-
-
Q2: What is the recommended storage condition for this compound stock solutions?
-
A2: this compound stock solutions, typically in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to three months. Before use, thaw the aliquot at room temperature. Aqueous solutions of this compound are generally less stable and should be prepared fresh before each experiment and not stored for longer than 24 hours.
-
-
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer/media. What should I do?
-
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To redissolve the precipitate, you can try vortexing, sonicating, or gently warming the solution in a 37°C water bath. It is critical to ensure that the compound is fully redissolved before adding it to your experimental system.
-
2. Experimental Design and Execution
-
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assays?
-
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. Most cell lines can tolerate up to 0.5% DMSO with minimal cytotoxicity. However, primary cells are often more sensitive, and the DMSO concentration should not exceed 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO but without this compound) in all experiments to account for any effects of the solvent itself.
-
-
Q5: How can I minimize the risk of this compound degradation during my experiment?
-
A5: Flavonoids can be susceptible to degradation under certain conditions. To minimize this risk, prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect solutions from prolonged exposure to light and elevated temperatures. The stability of this compound can also be pH-dependent, so ensure the pH of your buffers and media is appropriate and stable throughout the experiment.
-
-
Q6: Could this compound be interfering with my assay readout?
-
A6: Yes, like many small molecules, this compound has the potential to interfere with certain assay technologies.[1][2] Flavonoids can be colored or fluorescent, which can lead to false positives or negatives in absorbance and fluorescence-based assays.[1][2][3] It is advisable to run a control experiment with this compound in the assay buffer without the biological target to check for any direct interference with the detection method. If interference is observed, consider using an alternative assay with a different detection principle.
-
3. Data Interpretation and Troubleshooting
-
Q7: I'm seeing inconsistent results between experiments. What could be the cause?
-
A7: Inconsistent results in cell-based assays can stem from several factors.[4] For experiments with this compound, pay close attention to the complete solubilization of the compound, the final DMSO concentration, the passage number and health of your cells, and the precise timing of treatments and measurements.[4] Ensure that your this compound stock has not degraded by using fresh aliquots.
-
-
Q8: What are potential off-target effects of this compound that could be misinterpreted as a specific biological activity?
-
A8: While specific off-target effects of this compound are not extensively documented in the provided search results, flavonoids, in general, can exhibit non-specific activities. These may include redox activity, membrane disruption, and the formation of aggregates that can sequester proteins.[5] It is important to use multiple, mechanistically distinct assays to confirm a biological effect and rule out such artifacts.
-
-
Q9: How can I test for and prevent this compound aggregation in my experiments?
-
A9: The potential for aggregation of polyphenolic compounds like flavonoids in aqueous solutions is a known issue that can lead to non-specific inhibition of enzymes and other artifacts.[6][7] To mitigate this, ensure complete solubilization and consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer, if compatible with your experimental system. Dynamic light scattering (DLS) can be used to directly assess compound aggregation.
-
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or No Activity | This compound degradation | Prepare fresh dilutions from a new stock aliquot. Protect from light and heat. |
| This compound precipitation | Confirm complete solubilization after dilution. Use sonication or gentle warming if necessary. | |
| Incorrect concentration | Verify calculations for stock solution and final dilutions. | |
| High Variability Between Replicates | Incomplete solubilization | Ensure the compound is fully dissolved in the final medium. |
| Inconsistent cell seeding or health | Use cells at a consistent passage number and ensure even cell distribution in plates. | |
| Pipetting errors | Calibrate pipettes and use reverse pipetting for viscous solutions like DMSO stocks. | |
| Unexpected Cytotoxicity | High DMSO concentration | Keep final DMSO concentration below 0.5% (or 0.1% for sensitive cells).[8] |
| This compound degradation to a toxic product | Use fresh preparations of this compound. | |
| Compound aggregation | Test for aggregation and consider including a non-ionic detergent if appropriate. | |
| Assay Interference | This compound absorbance/fluorescence | Run a control with this compound alone in the assay buffer to measure its contribution to the signal.[1][2] |
| Non-specific inhibition due to aggregation | Perform counter-screens or use orthogonal assays to confirm activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass of this compound based on the desired stock concentration and volume.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Calculate the volume of DMSO needed to achieve the target concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the this compound powder.
-
Seal the tube securely with a cap and parafilm.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
Protocol 2: Quality Control of this compound Stock Solution
-
Purity Check: Before preparing the stock solution, it is advisable to confirm the purity of the this compound powder using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Concentration Verification: The concentration of the final stock solution can be verified using a spectrophotometer to measure its absorbance at its λmax, provided the extinction coefficient is known.
-
Solubility Test: Before use in a large-scale experiment, perform a small-scale test to ensure this compound remains soluble at the final desired concentration in your specific experimental buffer or medium. Visually inspect for any precipitate.
-
Vehicle Control: Always prepare a vehicle control stock (e.g., pure DMSO) to be used in parallel with your this compound stock in all experiments.
Visualizations
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biopharmaceutical & Biologics Quality Control | Product Assurance & Compliance [bioprocessonline.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein misfolding and aggregation by natural phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Role of Natural Polyphenols against Protein Aggregation Toxicity: In Vitro, In Vivo, and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Navigating Inconsistent Results in Flavoid Research
Welcome to the technical support center for flavonoid research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding inconsistent results in flavonoid research.
Q1: Why do I observe potent antioxidant activity of a flavonoid in vitro, but this effect is significantly diminished or absent in my in vivo model?
A1: This is a common and critical issue in flavonoid research, often stemming from the disparity between in vitro experimental conditions and in vivo physiological realities. Several factors contribute to this discrepancy:
-
Low Bioavailability: Flavonoids generally have low bioavailability due to poor absorption, extensive metabolism, and rapid elimination.[1][2][3] The concentrations used in in vitro assays (often in the micromolar range) are frequently much higher than the nanomolar concentrations typically achieved in plasma after dietary intake.[4]
-
Metabolism: Once ingested, flavonoids undergo significant metabolism in the small intestine and liver (Phase II metabolism), where they are conjugated to form glucuronides, sulfates, and methylated derivatives.[1][2][5] These metabolites are the primary forms found in circulation and may have different biological activities than the parent aglycone or glycoside form used in in vitro experiments.[4][5]
-
Gut Microbiota Transformation: Unabsorbed flavonoids reach the colon, where they are extensively metabolized by the gut microbiota into various smaller phenolic compounds.[5][6] These microbial metabolites can be absorbed and exert biological effects that differ from the original flavonoid.
Q2: My results for total flavonoid content vary significantly between batches of the same plant extract. What could be causing this?
A2: Variability in total flavonoid content is a frequent challenge. The sources of this inconsistency can often be traced back to the pre-analytical and analytical steps:
-
Plant Material: The flavonoid composition in plants can vary depending on factors such as the plant's growth stage, environmental conditions (e.g., UV exposure, soil composition), and post-harvest handling and storage.[7]
-
Extraction Method: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) significantly impacts the yield and profile of extracted flavonoids.[8][9][10] Different methods have varying efficiencies for different flavonoid subclasses.
-
Quantification Assay: Spectrophotometric methods for total flavonoid content, such as the aluminum chloride method, can have limitations and interferences from other phenolic compounds in the extract, leading to inaccurate estimations.[11]
Q3: I am seeing conflicting results in the literature regarding the effect of a specific flavonoid on a particular signaling pathway. Why is this the case?
A3: Conflicting reports on the bioactivity of a flavonoid are common and can be attributed to several experimental variables:
-
Cell Line and Model System: Different cell lines and animal models can have varying metabolic capacities and receptor expressions, leading to different responses to the same flavonoid.
-
Flavonoid Form and Concentration: As mentioned, studies may use different forms of the flavonoid (aglycone vs. various glycosides) and a wide range of concentrations, some of which may not be physiologically relevant.
-
Experimental Conditions: Variations in incubation times, media composition, and the presence of other compounds can all influence the outcome of the experiment.
-
Assay Interference: Some flavonoids can interfere with assay technologies, for instance, by acting as pan-assay interference compounds (PAINS) that can lead to false-positive results.[12]
Troubleshooting Guides
This section provides step-by-step guidance to troubleshoot common experimental problems.
Guide 1: Troubleshooting Inconsistent Bioactivity Results
Problem: You observe a significant effect of a flavonoid in one experiment, but the result is not reproducible.
| Potential Cause | Troubleshooting Step |
| Inconsistent Flavonoid Source/Purity | 1. Verify the source and purity of your flavonoid standard using techniques like HPLC or LC-MS. 2. If using a plant extract, ensure a standardized extraction and quantification protocol is followed for each batch. |
| Cell Culture Variability | 1. Maintain consistent cell passage numbers and confluency. 2. Regularly test for mycoplasma contamination. 3. Ensure consistent media and supplement batches. |
| Assay Interference | 1. Run appropriate controls to check for assay interference (e.g., test the flavonoid in a cell-free assay system). 2. Consider using orthogonal assays to confirm the biological effect. |
| Metabolism in Culture | 1. Analyze the cell culture media over time by HPLC or LC-MS to determine if the parent flavonoid is being metabolized by the cells. |
Guide 2: Optimizing and Standardizing Flavonoid Extraction
Problem: Your flavonoid extraction yield is low or inconsistent.
| Parameter to Optimize | Troubleshooting Steps |
| Solvent Selection | 1. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and aqueous mixtures thereof). The optimal solvent will depend on the specific flavonoids being targeted.[8] 2. Consider adding a small amount of acid (e.g., formic acid or HCl) to the extraction solvent to improve the stability and recovery of certain flavonoids, especially anthocyanins.[9] |
| Extraction Time and Temperature | 1. Perform a time-course experiment to determine the optimal extraction duration. 2. Evaluate the effect of temperature; while higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile flavonoids. |
| Solid-to-Liquid Ratio | 1. Optimize the ratio of plant material to solvent volume to ensure efficient extraction.[8] |
| Extraction Technique | 1. Compare different extraction methods (e.g., ultrasound-assisted, microwave-assisted) to your current protocol to see if yields can be improved.[9][10] Modern techniques can often offer higher yields in shorter times with less solvent consumption.[9] |
Experimental Protocols
Protocol 1: General Protocol for Ultrasound-Assisted Extraction (UAE) of Flavonoids from Plant Material
This protocol provides a general guideline for UAE. Note that optimal conditions will vary depending on the plant matrix and target flavonoids.[9][10]
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Place the sample in an extraction vessel and add the chosen extraction solvent (e.g., 70% ethanol) at a defined solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Extract for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40 °C).
-
-
Post-Extraction:
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
Store the extract at -20 °C until analysis.
-
Protocol 2: Quantification of Total Flavonoid Content (Aluminum Chloride Method)
This colorimetric assay is commonly used to estimate the total flavonoid content.[13]
-
Reagent Preparation:
-
Standard: Prepare a stock solution of a reference standard (e.g., quercetin or rutin) in methanol.
-
2% Aluminum Chloride (AlCl₃) in methanol.
-
Sodium Nitrite (NaNO₂) solution (e.g., 5% w/v).
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M).
-
-
Assay Procedure:
-
In a microplate well or test tube, add your extract or standard solution.
-
Add NaNO₂ solution and incubate for 5 minutes.
-
Add AlCl₃ solution and incubate for 6 minutes.
-
Add NaOH solution.
-
Immediately measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
-
Calculation:
-
Generate a standard curve using the absorbance values of the known concentrations of your reference standard.
-
Calculate the total flavonoid content of your samples based on the standard curve. Results are typically expressed as mg of standard equivalents per gram of dry weight (e.g., mg QE/g DW).
-
Data Presentation
Table 1: Factors Influencing Flavonoid Bioavailability and their Experimental Implications
| Factor | Influence on Bioavailability | Experimental Consideration |
| Chemical Structure | Aglycones are generally absorbed faster in the small intestine, while glycosides may require hydrolysis by intestinal enzymes or gut microbiota.[6] | Use both aglycone and relevant glycoside forms in experiments. Analyze for metabolites. |
| Molecular Weight | Larger polymeric flavonoids (e.g., proanthocyanidins) are poorly absorbed and are primarily metabolized by the gut microbiota.[1] | Focus on the biological activity of microbial metabolites for larger flavonoids. |
| Food Matrix | Interactions with proteins, fats, and carbohydrates can either enhance or inhibit flavonoid absorption.[2][5] | Consider the dietary context when designing in vivo studies. |
| Gut Microbiota | The composition and activity of an individual's gut microbiota significantly impact the metabolism of flavonoids, leading to inter-individual variations in bioavailability and biological effects.[5] | Account for gut microbial metabolism in study design, potentially by using humanized animal models or in vitro fermentation models. |
| Host Metabolism | Phase I and II enzymes in the intestine and liver conjugate flavonoids, affecting their circulation time and activity.[1][2] | Use physiologically relevant metabolites in in vitro assays. |
Visualizations
Caption: A standardized workflow for flavonoid research.
Caption: Troubleshooting inconsistent in vivo results.
Caption: General pathway of flavonoid metabolism.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer chemoprevention through dietary flavonoids: what’s limiting? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to control for Hispidol's autofluorescence in imaging studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for Hispidol's autofluorescence in imaging studies. The following information is based on the fluorescent properties of closely related compounds and general best practices in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit autofluorescence?
Q2: What are the likely excitation and emission wavelengths of this compound's autofluorescence?
Based on data from the closely related compound hispidin, this compound's autofluorescence is likely to be in the blue to green region of the spectrum. As a starting point, you can expect potential excitation and emission maxima as detailed in the table below. However, these values can be influenced by the local microenvironment (e.g., solvent polarity, pH, binding to cellular structures).
Q3: How can I determine the specific autofluorescence profile of this compound in my experiment?
To accurately characterize this compound's autofluorescence, you should prepare a control sample containing only this compound at the working concentration you intend to use in your experiments. This sample should be imaged using a wide range of excitation wavelengths to determine the optimal excitation and the corresponding emission spectrum. This process, known as generating a spectral fingerprint or signature, is essential for subsequent correction strategies.
Troubleshooting Guide
Issue: High background fluorescence is observed in my this compound-treated samples.
This is a common issue when working with potentially autofluorescent compounds. Follow these troubleshooting steps to identify and mitigate the source of the background.
Step 1: Confirm the source of the autofluorescence.
-
Unlabeled Control: Prepare a sample with cells or tissue and this compound, but without any of your fluorescent labels (e.g., antibodies, dyes). Image this sample using the same settings as your fully labeled experiment. Any signal detected can be attributed to the autofluorescence of the sample and this compound.
-
Vehicle Control: Prepare a sample with cells or tissue treated with the vehicle used to dissolve this compound (e.g., DMSO) but without this compound itself. This will help you distinguish between this compound-induced fluorescence and endogenous autofluorescence from the biological specimen.
Step 2: Choose appropriate fluorophores for your labels.
-
Go Red: Autofluorescence from biological samples and small molecules is often strongest in the blue and green regions of the spectrum. To minimize spectral overlap, select fluorophores for your labels that are excited by and emit light in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5, DyLight 649).
-
Bright Fluorophores: Use bright and photostable fluorophores to maximize your signal-to-noise ratio, making the autofluorescence from this compound relatively dimmer.
Step 3: Implement image acquisition and analysis strategies to correct for autofluorescence.
-
Spectral Imaging and Linear Unmixing: This is a powerful technique to computationally separate the spectral signature of this compound's autofluorescence from the spectra of your chosen fluorophores. This method requires a microscope equipped with a spectral detector.
-
Image Subtraction: For simpler cases, if the autofluorescence is consistent across your samples, you can acquire an image of an unlabeled, this compound-treated control and subtract this image from your experimental images. This method is less precise than spectral unmixing.
Step 4: Consider chemical methods to reduce autofluorescence (use with caution).
Several chemical treatments can quench autofluorescence. However, these methods may also affect your target signal and should be carefully validated.
-
Sudan Black B: A 0.1-0.3% solution in 70% ethanol can reduce lipofuscin-like autofluorescence.
-
Sodium Borohydride: A freshly prepared solution (e.g., 1 mg/mL in PBS) can reduce aldehyde-induced autofluorescence from fixation, which may also impact this compound's fluorescence.
-
Commercial Reagents: Various commercial kits are available for reducing autofluorescence.
Quantitative Data Summary
The following table summarizes the reported spectral properties of hispidin, a compound structurally similar to this compound. This data should be used as a preliminary guide for your experiments.
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |
| Hispidin-related | ~360 | ~440 | Not specified |
| Hispidin | 379 | Not specified | Methanol |
Experimental Protocols
Protocol 1: Characterization of this compound's Autofluorescence Spectrum
-
Sample Preparation:
-
Prepare a solution of this compound at the final working concentration in the same buffer or medium used for your imaging experiments.
-
If working with cells or tissue sections, prepare a sample treated only with this compound.
-
-
Image Acquisition:
-
Use a confocal microscope with a spectral detector.
-
Set the excitation wavelength to a starting value (e.g., 350 nm).
-
Acquire an emission spectrum (lambda stack) across a broad range (e.g., 400-700 nm).
-
Repeat the acquisition at incremental excitation wavelengths (e.g., every 10 nm) up to around 500 nm.
-
-
Data Analysis:
-
For each excitation wavelength, determine the wavelength of maximum emission.
-
Plot the emission intensity at the peak emission wavelength against the corresponding excitation wavelength to generate an excitation spectrum.
-
The excitation wavelength that gives the highest emission intensity is the excitation maximum. The corresponding emission spectrum will show the emission maximum.
-
Protocol 2: Spectral Imaging and Linear Unmixing
-
Acquisition of Reference Spectra:
-
This compound Autofluorescence: Acquire a lambda stack from a sample containing only cells/tissue and this compound, using the excitation wavelength that you will use in your multiplex experiment. This will be your autofluorescence reference spectrum.
-
Fluorophores: For each fluorophore in your experiment, prepare a single-labeled control sample and acquire a lambda stack. These will be your fluorophore reference spectra.
-
-
Acquisition of the Experimental Sample:
-
Image your fully labeled experimental sample (containing this compound and all fluorophores) using the same settings used to acquire the reference spectra.
-
-
Linear Unmixing:
-
Use the software on your confocal microscope or an external program (e.g., ImageJ/Fiji with appropriate plugins) to perform linear unmixing.
-
Provide the software with the reference spectra for this compound's autofluorescence and each of your fluorophores.
-
The software will then calculate the contribution of each spectrum to the mixed signal in your experimental image and generate separate images for the autofluorescence and each fluorophore.
-
Visualizations
Caption: Troubleshooting workflow for this compound's autofluorescence.
Caption: this compound autofluorescence interference in a signaling pathway study.
Validation & Comparative
A Head-to-Head Battle in a Dish: Hispidol vs. Sulfasalazine for Experimental Colitis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of hispidol, a natural compound, and sulfasalazine, a conventional drug, in the context of experimental colitis. This analysis is based on available preclinical data, detailing their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
At a Glance: Performance in Experimental Colitis Models
While a direct comparison in the same experimental model is not yet available in the scientific literature, existing studies in different models of colitis provide valuable insights into the relative efficacy of this compound and sulfasalazine. The following table summarizes key quantitative data from studies using the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, a well-established method for inducing inflammation that mimics some aspects of Crohn's disease.
| Parameter | This compound (30 mg/kg) | Sulfasalazine (300 mg/kg) | Vehicle Control | Notes |
| Model | TNBS-induced colitis in rats | TNBS-induced colitis in rats | TNBS-induced colitis in rats | Data from the same comparative study. |
| Effect on Body Weight | Similar recovery to sulfasalazine | Significant recovery | Significant weight loss | This compound demonstrated a potent effect at a tenfold lower dose. |
| Effect on Colon Inflammation | Similar recovery to sulfasalazine | Significant recovery | Severe inflammation | Assessed by macroscopic scoring and tissue edema. |
| Myeloperoxidase (MPO) Activity | Significantly suppressed | Not reported in the comparative study | Dramatically increased | MPO is a marker of neutrophil infiltration and inflammation.[1] |
Delving into the Mechanisms of Action
This compound and sulfasalazine exert their anti-inflammatory effects through distinct molecular pathways.
This compound primarily targets the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). It has been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by TNF-α, a critical step in the inflammatory cascade.[1] This action likely involves the modulation of downstream signaling pathways regulated by TNF-α, such as the NF-κB pathway, which is a central regulator of inflammation.
Sulfasalazine functions as a prodrug. In the colon, it is cleaved by gut bacteria into its active components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[2][3] The main therapeutic effect in colitis is attributed to 5-ASA.[2] Its mechanism is thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[2][3]
Visualizing the Signaling Pathways
References
A Head-to-Head Comparison: Hispidol vs. Toloxatone as Selective MAO-A Inhibitors
For researchers and drug development professionals, the quest for potent and selective monoamine oxidase-A (MAO-A) inhibitors is of paramount importance in the development of novel therapeutics for depressive disorders and other neurological conditions. This guide provides an objective comparison of a naturally derived aurone, hispidol, and the synthetic drug, toloxatone, based on available experimental data.
This analysis delves into their in vitro inhibitory profiles against MAO-A and its isoform MAO-B, their in vivo effects on neurotransmitter levels, and the experimental methodologies employed to determine these properties.
Data Presentation: In Vitro Inhibitory Activity
The potency and selectivity of this compound and toloxatone as MAO inhibitors have been quantified through in vitro enzyme assays. The following table summarizes the key inhibitory parameters, namely the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). Lower values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| This compound | MAO-A | 0.26[1] | 0.10[1] | Reversible, Competitive[1] | 9.42 |
| MAO-B | 2.45[1] | 0.51[1] | Reversible, Competitive[1] | ||
| Toloxatone | MAO-A | 1.10[1] | Not Reported | Reversible[2] | Not Reported |
| MAO-B | Not Reported | Not Reported | Not Reported |
In Vivo Performance: Impact on Neurotransmitter Levels
In vivo studies provide crucial insights into the physiological effects of these inhibitors. While direct head-to-head in vivo comparisons are limited, separate studies have evaluated their impact on monoamine neurotransmitters and their metabolites.
This compound: In a study utilizing the forced swimming test (FST) and tail suspension test (TST) in mice, administration of this compound (15 mg/kg) demonstrated antidepressant-like effects. Subsequent analysis of brain tissue via liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed that this compound significantly and dose-dependently increased the levels of dopamine (DA) and serotonin.[3]
Toloxatone: In studies with healthy human subjects, toloxatone administration led to a decrease in the plasma concentrations of 3,4-dihydroxyphenylglycol (DHPG) and homovanillic acid (HVA), which are metabolites of norepinephrine and dopamine, respectively.[2][4] The effect of toloxatone on these metabolites was found to be less pronounced and of shorter duration compared to another reversible MAO-A inhibitor, moclobemide.[2]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess MAO inhibition and its neurochemical consequences.
In Vitro MAO Inhibition Assay
The inhibitory activity of this compound and toloxatone against MAO-A and MAO-B is typically determined using a fluorometric or spectrophotometric assay. A common approach involves the use of recombinant human MAO enzymes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzyme is pre-incubated with a buffer solution. A suitable substrate, such as kynuramine or tyramine, is prepared in a separate solution.
-
Inhibitor Incubation: The test compound (this compound or toloxatone) at various concentrations is added to the enzyme solution and incubated for a specific period to allow for binding.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Detection: The rate of the enzymatic reaction is measured by detecting the formation of a product. For example, the oxidation of the substrate can produce hydrogen peroxide, which can be detected using a fluorometric probe.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined through kinetic studies, such as Lineweaver-Burk plots, which also reveal the mechanism of inhibition (e.g., competitive, non-competitive).
In Vivo Microdialysis
To assess the effect of MAO-A inhibitors on extracellular neurotransmitter levels in the brain, in vivo microdialysis is a widely used technique.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., rat or mouse), such as the prefrontal cortex or striatum.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the semi-permeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: The test compound is administered to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detector (e.g., electrochemical or fluorescence detector) to quantify the concentrations of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites.
-
Data Interpretation: Changes in the extracellular levels of these neurochemicals following drug administration are compared to baseline levels to determine the in vivo efficacy of the MAO-A inhibitor.
Mandatory Visualizations
Caption: MAO-A Signaling Pathway and Inhibition.
Caption: In Vitro MAO Inhibition Assay Workflow.
Caption: In Vivo Microdialysis Experimental Workflow.
References
- 1. Selective inhibition of monoamine oxidase A by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative investigation of the effect of moclobemide and toloxatone on monoamine oxidase activity and psychometric performance in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the monoamine oxidase inhibiting properties of two reversible and selective monoamine oxidase-A inhibitors moclobemide and toloxatone, and assessment of their effect on psychometric performance in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hispidol and Selegiline for MAO-B Inhibition: A Guide for Researchers
This guide provides a detailed comparative analysis of Hispidol, a natural product, and selegiline, a synthetic drug, as inhibitors of Monoamine Oxidase-B (MAO-B). MAO-B is a critical enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine.[1][2] Its inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease, as it increases dopamine levels and may offer neuroprotective effects.[2][3][4][5] Selegiline is a well-established, clinically approved MAO-B inhibitor, while this compound serves as a promising natural scaffold for the development of new therapeutic agents.[6][7]
Quantitative Comparison of Inhibitory Activity
The efficacy and selectivity of enzyme inhibitors are quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the selectivity index. The following table summarizes the key quantitative data for this compound and selegiline based on in vitro studies.
| Parameter | This compound | Selegiline | Reference |
| MAO-B IC50 | 2.45 µM | 11.25 nM (0.01125 µM) | [4][8] |
| MAO-A IC50 | 5.28 µM | 23 µM | [6][9] |
| Selectivity Index (MAO-A/MAO-B) | ~2.15 | ~2044 | Calculated |
| Mechanism of Inhibition | Reversible, Competitive (based on analogue studies) | Irreversible ("suicide" inhibitor) | [1][6][10][11] |
Note: The IC50 value for selegiline has also been reported as 51 nM.[9] The selectivity for selegiline is exceptionally high, making it a specific MAO-B inhibitor at therapeutic doses.[1][10] this compound, in its natural form, shows low selectivity; however, its analogues have been synthesized to be potent and highly selective reversible MAO-B inhibitors.[6]
Mechanism of Action
Selegiline: Selegiline is a selective, irreversible MAO-B inhibitor.[1][9][12][13] It acts as a "suicide inhibitor" by forming a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, thereby permanently deactivating it.[11][14] This irreversible action leads to a sustained increase in dopamine levels in the brain.[3][12] At lower clinical doses (≤10 mg/day), selegiline is highly selective for MAO-B.[10][13] However, at higher concentrations, its selectivity is lost, and it also inhibits MAO-A.[10][15] Beyond its enzymatic inhibition, selegiline is suggested to have neuroprotective properties that may slow the progression of neurodegeneration.[3][5][16]
This compound: this compound and its synthetic analogues act as reversible and competitive inhibitors of MAO-B.[6][17] Unlike selegiline, they do not form a permanent bond with the enzyme. This reversible inhibition can be advantageous, potentially reducing the risk of long-term compensatory mechanisms.[6] The natural product this compound itself is a moderately potent inhibitor with low selectivity.[4][6] However, it serves as a valuable lead compound.[6] Researchers have successfully developed this compound analogues that are not only potent and highly selective for MAO-B but also exhibit multifunctional properties, such as inhibiting the production of neuroinflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4][6][17]
References
- 1. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Positional scanning of natural product this compound’s ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues downregulating neuroinflammation for management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 11. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 14. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Efficacy of Hispidol as a TNF-alpha Inhibitor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of hispidol, a natural phenolic compound, against other well-known natural inhibitors of Tumor Necrosis Factor-alpha (TNF-α). This document synthesizes available experimental data to offer a clear perspective on its potential as a therapeutic agent.
TNF-α is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. Consequently, the inhibition of TNF-α has become a pivotal strategy in the development of novel anti-inflammatory therapies. While biologic agents targeting TNF-α have shown clinical success, the search for small-molecule inhibitors from natural sources continues to be a significant area of research due to potential advantages in safety, cost, and oral bioavailability. This guide focuses on this compound and benchmarks its performance against a selection of other natural compounds that have demonstrated TNF-α inhibitory activity.
Comparative Efficacy of Natural TNF-α Inhibitors
The following table summarizes the available quantitative data on the inhibitory effects of this compound and other natural compounds on TNF-α or its downstream inflammatory markers. It is crucial to note that the experimental conditions, including the specific assays, cell lines, and stimuli used, vary between studies. This heterogeneity should be considered when making direct comparisons.
| Compound | Assay Description | Cell Line | Stimulus | IC50 Value (µM) | Reference |
| This compound | Inhibition of TNF-α induced monocyte adhesion to colon epithelial cells | HT-29 | TNF-α | 0.50 | [1] |
| Curcumin Pyrazole | Inhibition of LPS-induced Nitric Oxide (NO) secretion | RAW 264.7 | LPS | 3.7 ± 0.16 | [2] |
| Curcumin | Inhibition of LPS-induced Nitric Oxide (NO) secretion | RAW 264.7 | LPS | 11.0 ± 0.59 | [2] |
| Genistein | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW 264.7 | LPS | 69.4 | [3] |
| Parthenolide | Inhibition of LPS-induced cytokine expression (IC50 range) | THP-1 | LPS | 1.091 - 2.620 | [4] |
Note: A direct comparison of IC50 values is most accurate when determined within the same study using identical experimental protocols. The data presented here is compiled from various sources and serves as a comparative reference.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the efficacy of natural compounds in inhibiting TNF-α production, based on protocols described in the literature[5][6][7].
In Vitro TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
Murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for 1 hour.
2. Stimulation:
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to induce TNF-α production. A negative control group without LPS stimulation is also included.
3. Incubation and Sample Collection:
-
The cells are incubated for a specified period, typically 12-24 hours.
-
After incubation, the cell culture supernatant is collected by centrifugation to remove cellular debris.
4. Quantification of TNF-α by ELISA:
-
The concentration of TNF-α in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader.
-
A standard curve is generated using recombinant TNF-α to determine the concentration of TNF-α in the samples.
5. Data Analysis:
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
6. Cytotoxicity Assay:
-
A parallel cytotoxicity assay (e.g., MTT or LDH assay) is performed to ensure that the observed inhibition of TNF-α is not due to a general toxic effect of the compound on the cells.
Signaling Pathways and Mechanisms
The inhibition of TNF-α can occur through various mechanisms, including direct inhibition of the cytokine, suppression of its gene expression, or interference with its downstream signaling pathways.
TNF-α Signaling Pathway
TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors then drive the expression of various pro-inflammatory genes.
Caption: Simplified TNF-α signaling pathway leading to pro-inflammatory gene expression.
Proposed Mechanism of this compound
This compound has been reported to inhibit the transcriptional activity of AP-1, a key transcription factor involved in the expression of TNF-α and other inflammatory mediators. By targeting AP-1, this compound can potentially suppress the inflammatory cascade initiated by TNF-α.
Caption: Proposed inhibitory action of this compound on the AP-1 signaling pathway.
Experimental Workflow for Screening TNF-α Inhibitors
The general workflow for identifying and characterizing natural TNF-α inhibitors involves a series of in vitro and in silico steps.
Caption: A typical experimental workflow for the discovery of novel TNF-α inhibitors.
Conclusion
The available data suggests that this compound is a potent inhibitor of TNF-α-induced cellular responses, with a noteworthy IC50 value in the sub-micromolar range for inhibiting monocyte adhesion. While a direct comparison with other natural TNF-α inhibitors is limited by the variability in experimental assays, the existing evidence positions this compound as a promising candidate for further investigation in the development of anti-inflammatory therapeutics. Future studies employing standardized head-to-head comparisons will be crucial to definitively establish its efficacy relative to other natural compounds. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future research and aid in the rational design of novel anti-inflammatory drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Suppressive effects of genistein on oxidative stress and NFkappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory, analgesic and TNF-α inhibition (upon RAW 264.7 cell line) followed by the selection of extract (leaf and stem) with respect to potency to introduce anti-oral-ulcer model obtained from Olax psittacorum (Lam.) Vahl in addition to GC-MS illustration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Neuroprotective Potential: A Comparative Guide to Hispidol Analogs as Monoamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hispidol analogs as inhibitors of monoamine oxidase (MAO), a key enzyme implicated in neurological disorders. Through a detailed analysis of their structure-activity relationships, supported by experimental data, this document illuminates the path toward designing more potent and selective MAO inhibitors for therapeutic applications.
This compound, a naturally occurring aurone, has emerged as a promising scaffold for the development of inhibitors targeting monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes play a critical role in the metabolism of neurotransmitters, and their dysregulation is associated with conditions like Parkinson's disease and depression.[1][2] Strategic structural modifications of the this compound backbone have led to the discovery of analogs with enhanced inhibitory potency and selectivity for MAO-B, a primary target for neuroprotective therapies.[3][4]
This guide delves into the structure-activity relationship (SAR) of two key classes of this compound analogs: O6-aminoalkyl derivatives and O4'-benzyl derivatives. By examining the impact of various structural modifications on their inhibitory activity against both MAO isoforms, we provide a clear framework for understanding the molecular determinants of their function.
Comparative Inhibitory Activity of this compound Analogs
The inhibitory potential of synthesized this compound analogs against human MAO-A and MAO-B has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The data presented below summarizes the findings from recent studies, highlighting the significant gains in MAO-B inhibition and selectivity achieved through targeted chemical modifications.
| Compound | R | R' | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| This compound | H | H | ~5.28[5] | 2.45[4] | 0.46 |
| Series 1: O6-aminoalkyl this compound Analogs | |||||
| 3aa | -CH2CH2N(CH2CH3)2 | 2'-OCH3 | >100[4] | 0.96[4] | >104[4] |
| 3ab | -CH2CH2-pyrrolidino | 2'-OCH3 | >100 | 1.85 | >54 |
| 3bc | -CH2CH2CH2-piperidino | 3',4'-di-OCH3 | >100[4] | 0.34[4] | >289[4] |
| Series 2: O4'-benzyl this compound Derivatives | |||||
| 2e | H | 4'-OCH2-phenyl | >100[6] | 0.38[6] | >264[6] |
| 3b | H | 3'-OCH2-phenyl | >100[6] | 0.95[6] | >105[6] |
| Reference Inhibitors | |||||
| Clorgyline | N/A | N/A | 0.02 | - | N/A |
| Safinamide | N/A | N/A | - | 0.11 | N/A |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural features that govern the MAO inhibitory activity and selectivity of this compound analogs.
For O6-aminoalkyl this compound Analogs:
-
Aminoalkyl Chain: The introduction of an aminoalkyl chain at the C-6 hydroxyl group of the this compound scaffold generally leads to a significant increase in MAO-B selectivity.[4]
-
Ring B Methoxy Substitution: The pattern of methoxylation on ring B plays a crucial role. A 3',4'-dimethoxy substitution pattern, as seen in compound 3bc , was found to be highly favorable for potent and selective MAO-B inhibition.[4]
-
Terminal Amine Moiety: The nature of the terminal amine influences potency. For instance, replacing a diethylamino group with a cyclic pyrrolidino moiety resulted in decreased activity.[4]
For O4'-benzyl this compound Derivatives:
-
Position of Benzyl Group: The position of the O-benzyl group on ring B is a key determinant of activity. An O4'-benzyl substitution (2e ) resulted in more potent MAO-B inhibition compared to an O3'-benzyl substitution (3b ).[6] This suggests that the 4'-position is more accommodating within the MAO-B active site.
The following diagram illustrates the key structure-activity relationships for this compound analogs as MAO-B inhibitors.
Experimental Protocols
The determination of MAO inhibitory activity for the this compound analogs was conducted using established in vitro assays. The following provides a generalized methodology based on the cited literature.
In Vitro Monoamine Oxidase Inhibition Assay:
-
Enzyme Source: Recombinant human monoamine oxidase A (hMAO-A) and monoamine oxidase B (hMAO-B) are commonly used.[4] These are often expressed in a suitable system, such as E. coli or insect cells.
-
Substrates: Different substrates are used to assay the activity of the two isoforms. For MAO-A, kynuramine is a common substrate, while benzylamine is frequently used for MAO-B.[7][8] A non-selective substrate like p-tyramine can also be employed in the presence of selective inhibitors to differentiate isoform activity.[9]
-
Assay Principle: The assay measures the enzymatic activity of MAO by detecting the formation of a product. A common method is a continuous spectrophotometric assay where the production of hydrogen peroxide, a byproduct of the deamination reaction, is coupled to a reaction that produces a fluorescent or colored product.[9] Alternatively, the direct product of the substrate's deamination can be measured.[7]
-
Procedure:
-
The recombinant hMAO-A or hMAO-B enzyme is pre-incubated with various concentrations of the test compound (this compound analog) for a defined period at a specific temperature (e.g., 37°C) in a suitable buffer (e.g., phosphate buffer).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of product formation is monitored over time using a spectrophotometer or fluorometer.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Controls: Positive controls, such as clorgyline for MAO-A and selegiline or safinamide for MAO-B, are included in the assay to validate the experimental setup.[10][11]
The following workflow diagram outlines the general procedure for determining the MAO inhibitory activity of this compound analogs.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases [mdpi.com]
- 5. Positional scanning of natural product this compound’s ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues downregulating neuroinflammation for management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of O4'-benzyl-hispidol derivatives and analogs as dual monoamine oxidase-B inhibitors and anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Mechanism of Hispidol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Hispidol with other alternatives, supported by available experimental data. It is designed to offer a clear overview of its mechanism of action and facilitate further research and development.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a naturally occurring flavonoid that has garnered interest for its potential therapeutic effects, including its anti-inflammatory properties. Structurally related to other well-known flavonoids, this compound's mechanism of action involves the modulation of key inflammatory pathways. This guide delves into the experimental evidence validating its anti-inflammatory effects and compares its activity with other relevant compounds. Hispidin, a closely related polyphenol, is also discussed to provide a broader context of this class of compounds, as it is a precursor to fungal luciferin and shares some structural similarities with this compound.[1][2][3][4]
Comparative Analysis of Anti-inflammatory Activity
While direct head-to-head comparative studies are limited, the following tables summarize the quantitative data available for this compound and its derivatives, alongside data for common anti-inflammatory agents to provide a benchmark for its potency.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target/Assay | Cell Line | IC50 / Inhibition | Reference |
| This compound | TNF-α induced monocyte adhesion | Colon epithelial cells | 0.50 μM | [5] |
| This compound A 25-methyl ether | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition | [6] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | 94.2% inhibition at 50 μM | [7] | |
| Hispidin | DPPH radical scavenging | - | 36.05 ± 0.08 μM | [8] |
| ABTS radical scavenging | - | 52.13 ± 4.30 μM | [8] | |
| Indomethacin (NSAID) | COX-1 | - | Varies by assay | [9][10] |
| COX-2 | - | Varies by assay | [9][10] | |
| Quercetin (Flavonoid) | Various inflammatory targets | - | Varies by target | [11][12][13] |
| Celecoxib (COX-2 Inhibitor) | COX-2 | - | 0.07 μM | [14] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | TNBS-induced rat colitis | 30 mg/kg (oral) | Similar recovery effect to 300 mg/kg sulfasalazine | [5] |
| This compound A 25-methyl ether | Carrageenan-induced paw edema | 1 and 10 mg/kg (i.p.) | Concentration-related inhibitory activity | [6] |
| Acetic acid-induced vascular permeability | 1 and 10 mg/kg (i.p.) | Concentration-related inhibitory activity | [6] | |
| Sulfasalazine | DSS-induced ulcerative colitis | - | Reduced body weight loss and colon shortening | [13] |
Mechanism of Action: Key Signaling Pathways
This compound and its related compounds exert their anti-inflammatory effects by targeting several key signaling pathways.
1. Inhibition of NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[4][15][16] A derivative, this compound A 25-methyl ether, demonstrates a glucocorticoid-like activity by inducing the de novo synthesis of IκBα, which in turn reduces NF-κB activity.[6]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
2. Modulation of MAPK and JAK/STAT Signaling Pathways:
While direct evidence for this compound is still emerging, studies on the related compound Hispidin suggest a potential role in modulating the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. However, it is important to note that one study on Hispidin indicated it did not affect the phosphorylation of MAPKs, suggesting the effects may be context-dependent or differ between this compound and Hispidin.
3. Inhibition of Pro-inflammatory Enzymes and Cytokines:
This compound A 25-methyl ether has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[6] It also inhibits the mRNA expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[6] this compound itself is a potent inhibitor of TNF-α induced cell adhesion.[5]
Figure 2: this compound's inhibitory effect on pro-inflammatory mediators.
4. NLRP3 Inflammasome:
Currently, there is no direct experimental evidence to suggest that this compound modulates the NLRP3 inflammasome pathway. This remains an area for future investigation to fully elucidate its anti-inflammatory profile.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the anti-inflammatory effects of compounds like this compound.
1. LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the supernatant using specific ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of each inflammatory mediator by the test compound compared to the LPS-only control.
-
References
- 1. Hispidin - Wikipedia [en.wikipedia.org]
- 2. Antioxidant Activity of Hispidin Oligomers from Medicinal Fungi: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production of hispidin polyphenols from medicinal mushroom Sanghuangporus vaninii in submerged cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory activity of this compound A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. A Comprehensive Experimental and Theoretical Investigation of the Antioxidant Properties of Hispidin and Isohispidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. onions-usa.org [onions-usa.org]
- 12. fst.emnuvens.com.br [fst.emnuvens.com.br]
- 13. researchgate.net [researchgate.net]
- 14. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective potential of hispidulin and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hispidol with Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the natural flavonoid Hispidol against commonly used synthetic anti-inflammatory drugs, including Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the protocols employed in these studies.
Introduction: The Anti-inflammatory Landscape
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The current therapeutic landscape is dominated by synthetic drugs like NSAIDs and corticosteroids, which are effective but associated with significant side effects, particularly with long-term use.[2][3] This has spurred research into alternative agents, with natural compounds like this compound emerging as promising candidates. This compound, a flavonoid, has demonstrated potent anti-inflammatory properties through a multi-targeted mechanism that may offer a safer and effective alternative.[4][5]
Mechanism of Action: A Comparative Overview
This compound: A Multi-Target Approach
This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways and mediators. Unlike many synthetic drugs that target a single enzyme, this compound's broader mechanism may contribute to a more comprehensive anti-inflammatory response.
-
Inhibition of Pro-inflammatory Enzymes: this compound has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), the enzymes responsible for producing prostaglandins and leukotrienes, respectively. This dual inhibition is a sought-after characteristic for new anti-inflammatory drugs as it may offer greater efficacy and a better safety profile compared to COX-selective inhibitors.[3][6][7]
-
Suppression of Pro-inflammatory Cytokines: It significantly reduces the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5][8]
-
Modulation of Key Signaling Pathways: this compound's action is rooted in its ability to inhibit the activation of critical inflammatory signaling cascades. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the JAK/STAT pathway.[4][9][10] By blocking these upstream pathways, this compound prevents the transcription of numerous genes involved in the inflammatory response.
Synthetic Anti-inflammatory Drugs: Targeted Inhibition
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): This class of drugs, including ibuprofen and diclofenac, primarily functions by inhibiting the cyclooxygenase (COX) enzymes.[11][12]
-
Non-selective NSAIDs block both COX-1, which is involved in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[11][12] The inhibition of COX-1 is largely responsible for the common gastrointestinal side effects of these drugs.[12]
-
Selective COX-2 inhibitors (e.g., Celecoxib) were developed to reduce gastrointestinal side effects but have been associated with cardiovascular risks.[13]
-
-
Corticosteroids (Glucocorticoids): These synthetic hormones, such as dexamethasone, have a broad and potent anti-inflammatory action. They inhibit the expression of multiple pro-inflammatory genes and suppress the synthesis of prostaglandins and leukotrienes by inhibiting phospholipase A2, an enzyme upstream of both COX and LOX pathways.[11] A derivative of this compound, this compound A 25-Me ether, has been noted to exhibit a glucocorticoid-like activity by functionally inhibiting NF-κB.[8]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data to compare the efficacy of this compound with standard synthetic anti-inflammatory drugs.
Table 1: Comparative In Vitro Inhibitory Activity
| Compound | Target/Assay | Cell Line / System | IC50 Value | Citation(s) |
| This compound | TNF-α induced monocyte adhesion | Colon epithelial cells | 0.50 µM | [14] |
| This compound | NF-κB Activation | - | ~4 µM | [15] |
| Demethyleneberberine (Natural Dual Inhibitor) | 5-LOX Inhibition | Enzyme Assay | 2.93 ± 0.81 µM | [6] |
| Demethyleneberberine (Natural Dual Inhibitor) | COX-2 Inhibition | Enzyme Assay | 13.46 ± 1.91 µM | [6] |
| Celecoxib (Synthetic NSAID) | COX-2 Inhibition | Enzyme Assay | 0.07 ± 0.02 µM | [6] |
| Zileuton (Synthetic 5-LOX Inhibitor) | 5-LOX Inhibition | Enzyme Assay | 0.25 ± 0.06 µM | [6] |
| Diclofenac (Synthetic NSAID) | COX-1 Inhibition | Enzyme Assay | 4.02 ± 0.60 µg/mL | [13] |
| Diclofenac (Synthetic NSAID) | COX-2 Inhibition | Enzyme Assay | 1.06 ± 0.38 µg/mL | [13] |
| Dexamethasone (Synthetic Corticosteroid) | MMP Inhibition | Wehi-164 fibrosarcoma cells | 136.3 µg/ml | [16] |
Table 2: Comparative In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dosage | Efficacy / % Inhibition | Citation(s) | | :--- | :--- | :--- | :--- |[14] | | This compound | TNBS-induced colitis in rats | 30 mg/kg (oral) | Similar recovery effect to Sulfasalazine (300 mg/kg) |[14] | | Sulfasalazine | TNBS-induced colitis in rats | 300 mg/kg (oral) | Standard reference drug |[8] | | This compound A 25-Me ether | Carrageenan-induced paw edema | 1 and 10 mg/kg (i.p.) | Concentration-related inhibitory activity |[13] | | Diclofenac | Carrageenan-induced paw edema | 10 mg/kg | 58.95% inhibition |
Note: Direct comparative studies for this compound against specific NSAIDs in the same animal model are limited in the reviewed literature. The data presented is compiled from various studies to provide a relative understanding of potency.
Experimental Protocols
A. In Vitro Anti-inflammatory Activity in Macrophages
This protocol is widely used to screen compounds for their ability to suppress inflammatory responses in immune cells.
-
Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding and Treatment: Cells are seeded into multi-well plates. After adherence, they are pre-treated with various concentrations of this compound or a reference drug (e.g., Dexamethasone) for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the levels of inflammatory mediators in the treated cells to those in the LPS-stimulated control cells. IC50 values are often determined from dose-response curves.
B. In Vivo Carrageenan-Induced Paw Edema
This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Typically, rats or mice are used for this assay. The animals are fasted overnight before the experiment.
-
Compound Administration: this compound, a reference NSAID (e.g., Diclofenac), or a vehicle control is administered to the animals, usually orally (p.o.) or intraperitoneally (i.p.), one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization of Mechanisms and Workflows
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Mechanism of action for NSAIDs and Corticosteroids.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-inflammatory therapeutic agent. Its multi-target mechanism, involving the dual inhibition of COX and LOX pathways and the suppression of major inflammatory signaling cascades like NF-κB and MAPKs, distinguishes it from traditional synthetic drugs.[5][6][9] Experimental data, although preliminary, suggests high potency. For instance, in a rat model of colitis, a 30 mg/kg dose of this compound showed efficacy comparable to a 300 mg/kg dose of the standard drug sulfasalazine.[14]
-
This compound vs. NSAIDs: While NSAIDs are potent COX inhibitors, their action is narrow.[12] this compound's ability to also inhibit the 5-LOX pathway and upstream signaling could translate to broader efficacy and potentially mitigate the shunting of arachidonic acid metabolism towards the pro-inflammatory leukotriene pathway, a concern with COX-selective inhibitors.[3][17]
-
This compound vs. Corticosteroids: Corticosteroids are powerful and broad-acting anti-inflammatory agents, but their utility is limited by severe side effects with chronic use.[11] this compound's mechanism, which includes a glucocorticoid-like inhibition of NF-κB, may offer a similar breadth of action but with a potentially more favorable safety profile, a crucial aspect that requires further investigation.[8]
While the preclinical data is promising, further research is essential. Head-to-head clinical trials are needed to directly compare the efficacy and safety of this compound with standard synthetic drugs. Pharmacokinetic and toxicological studies will also be critical to ascertain its viability as a clinical candidate. Nonetheless, this compound represents a promising lead from nature's pharmacopeia in the quest for safer and more effective anti-inflammatory therapies.
References
- 1. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of this compound A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. A Comparative Study upon the Therapeutic Indices of Some Natural and Synthetic Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Specificity of Hispidol: A Comparative Analysis Against Broad-Spectrum Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. While broad-spectrum inhibitors have proven valuable as research tools and in certain therapeutic contexts, the development of highly specific inhibitors is crucial for minimizing off-target effects and enhancing therapeutic windows. This guide provides a comparative analysis of the plant-derived compound Hispidol against well-established broad-spectrum kinase inhibitors, offering insights into its potential specificity.
Executive Summary
This guide presents a detailed comparison of this compound with three widely used broad-spectrum kinase inhibitors: Staurosporine, Sunitinib, and Sorafenib. While comprehensive kinome-wide profiling data for this compound is not publicly available, this analysis leverages existing data on its bioactivity and effects on specific signaling pathways to infer its potential for higher specificity. In contrast, the extensive inhibition data for the broad-spectrum inhibitors highlights their promiscuous nature.
Quantitative Inhibitor Profiling
The following tables summarize the inhibitory activity (IC50 values) of Staurosporine, Sunitinib, and Sorafenib against a range of protein kinases. This data starkly illustrates their broad-spectrum nature, with inhibitory activity in the nanomolar range against numerous kinases across different families.
Table 1: Inhibitory Profile of Staurosporine
| Kinase Target | IC50 (nM) |
| PKCα | 2[1] |
| PKCγ | 5[1] |
| PKCη | 4[1] |
| p60v-src | 6 |
| PKA | 7 |
| CaM Kinase II | 20 |
| S6 Kinase | 5[1] |
| MLCK | 21[1] |
| cdc2 | 9[1] |
| Lyn | 2[1] |
| c-Fgr | 2[1] |
| Syk | 16[1] |
Table 2: Inhibitory Profile of Sunitinib
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2[2] |
| VEGFR2 (Flk-1) | 80[2] |
| c-Kit | - |
| FLT3 | 50 (ITD), 30 (Asp835)[2] |
| VEGFR1 | - |
| RET | - |
Table 3: Inhibitory Profile of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| RET | 43 |
| FGFR-1 | 580 |
Note: A hyphen (-) indicates that while the kinase is a known target, a specific IC50 value was not available in the cited sources.
This compound: An Indirect Assessment of Specificity
Currently, there is a lack of publicly available, comprehensive kinome scan data for this compound that would allow for a direct quantitative comparison of its kinase inhibitory profile. However, existing research provides strong indications of its potential for a more specific mode of action compared to the broad-spectrum inhibitors discussed above.
Studies have shown that this compound's biological activities are often linked to the modulation of specific signaling pathways, rather than widespread kinase inhibition. Notably, this compound has been reported to:
-
Inhibit Monoamine Oxidase A and B (MAO-A and MAO-B): this compound and its analogs have demonstrated potent and selective inhibition of MAO-A and MAO-B, which are key enzymes in neurotransmitter metabolism but are not protein kinases.[3]
-
Modulate the MAPK Signaling Pathway: Research suggests that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Affect the PI3K/Akt Signaling Pathway: this compound has been shown to impact the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade.
-
Influence NF-κB Signaling: Evidence points to this compound's ability to modulate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of inflammatory responses.
-
Impact STAT3 Signaling: this compound has been observed to affect the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
This targeted modulation of specific signaling cascades, rather than direct inhibition of a wide array of kinases, suggests that this compound may possess a more refined and specific mechanism of action.
Visualizing Specificity and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the conceptual difference between broad-spectrum and specific inhibitors and depict the signaling pathways known to be affected by this compound.
Caption: Broad-spectrum vs. potentially specific inhibitor action.
Caption: this compound's modulation of key signaling pathways.
Experimental Protocols: In Vitro Kinase Inhibition Assays
To determine the inhibitory potential of a compound against a panel of kinases, various in vitro assay formats can be employed. Below are generalized protocols for two common methods: the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay Protocol
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase active site. Inhibition is detected by a decrease in the FRET signal.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compound (e.g., this compound)
-
Kinase buffer
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations.
-
Kinase-Antibody Mixture: Prepare a solution containing the kinase and the europium-labeled antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
Test compound solution
-
Kinase-antibody mixture
-
Tracer solution
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay Protocol
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations in kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
While direct, comprehensive kinase profiling of this compound is needed for a definitive assessment of its specificity, the current body of evidence suggests a more targeted mechanism of action compared to classical broad-spectrum kinase inhibitors. Its documented effects on specific signaling pathways, such as MAPK, PI3K/Akt, NF-κB, and STAT3, point towards a nuanced interaction with the cellular signaling network. In contrast, the promiscuous nature of inhibitors like Staurosporine, Sunitinib, and Sorafenib is well-documented through extensive kinase inhibition data. For researchers seeking highly selective tool compounds or novel therapeutic leads, further investigation into the precise molecular targets of this compound is warranted. The experimental protocols provided herein offer a framework for such future investigations.
References
Comparative review of the bioactivity of different aurones
Aurones, a class of flavonoids recognized for their distinctive golden-yellow color, have emerged as a significant area of interest in drug discovery due to their broad spectrum of biological activities.[1][2] These compounds, structurally isomeric to flavones, possess a unique benzofuranone core with a benzylidene substituent, which is crucial for their diverse pharmacological effects.[3][4] This comparative review synthesizes experimental data on the bioactivity of various aurone derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.
Comparative Bioactivity of Aurone Derivatives
The biological activity of aurones is significantly influenced by the nature and position of substituents on their aromatic rings.[3][5] The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships of different aurone derivatives.
Table 1: Anticancer Activity of Aurone Derivatives
| Compound Name/Derivative | Cell Line | IC50 (µM) | Reference |
| (2Z)-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone[3] | Human oral squamous cell carcinoma | >23.3 (PSE value) | [5] |
| AU7 (Azaindole based aurone) | MCF-7 (Breast cancer) | 52.79 | [6][7] |
| AU3 (Azaindole based aurone) | MCF-7 (Breast cancer) | 70.14 | [6][7] |
| AU10 (Azaindole based aurone) | MCF-7 (Breast cancer) | 99.55 | [6][7] |
| AU4 (Azaindole based aurone) | MCF-7 (Breast cancer) | 87.85 | [6][7] |
| AU5 (Azaindole based aurone) | MCF-7 (Breast cancer) | 133.21 | [6][7] |
| Compound 1c (4,5,6-trimethoxy aurone derivative) | DU145 (Prostate cancer) | 15.56 | [8] |
| Compound 2e (Halogen-substituted aurone) | MCF-7 (Breast cancer) | 8.157 | [4] |
Table 2: Antimicrobial Activity of Aurone Derivatives
| Compound Name/Derivative | Microorganism | MIC (µM) | Reference |
| Compound 10 (5-acetamidoaurone) | Bacillus subtilis | 0.78 | [9] |
| Compound 20 (5-acetamidoaurone) | Staphylococcus aureus | 0.78 | [9] |
| Compound A5 | Staphylococcus aureus | 15.625 | [10] |
| Compound D2 | Staphylococcus aureus | 15.625 | [10] |
| AT137 (Aurone-derived triazole) | MRSA | 3.870 | [11] |
| AT125 (Aurone-derived triazole) | MRSA | 5.412 | [11] |
| Azaaurone 18 | Plasmodium falciparum (chloroquine-resistant) | 1 | [12] |
Table 3: Antioxidant Activity of Aurone Derivatives
| Compound Name/Derivative | Assay | IC50 (µg/mL) | Reference |
| ArC | DPPH | 8 ± 2 | [13] |
| ArD | DPPH | 12 ± 2 | [13] |
| ArB | DPPH | 13 ± 2 | [13] |
| ArC | ABTS | 12 ± 2 | [13] |
| ArD | ABTS | 16 ± 3 | [13] |
| ArE | ABTS | 18 ± 2 | [13] |
Table 4: Anti-inflammatory Activity of Aurone Derivatives
| Compound Name/Derivative | Model | Effect | Reference |
| Sulfuretin | LPS-stimulated macrophages | Inhibition of NO and PGE2 production | [3] |
| DM-A | Carrageenan-induced paw edema | 60.89% inhibition at 20 mg/kg | [14] |
| Leptosidin (1) | LPS-stimulated RAW264.7 cells | 32.9 ± 1.1% NO production | [15] |
| 8-methoxymaritimetin (2) | LPS-stimulated RAW264.7 cells | 49.5 ± 0.7% NO production | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the bioactivity of aurones.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][16]
-
Cell Seeding: Cancer cells (e.g., MCF-7, DU145) are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the aurone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6][7]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution: The aurone derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the aurone derivative at which no visible growth of the microorganism is observed.[9]
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays are used to determine the free radical scavenging activity of compounds.[13]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the aurone derivatives are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The decrease in absorbance, resulting from the scavenging of the DPPH radical, is measured spectrophotometrically.[13]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted to a specific absorbance.
-
Different concentrations of the aurone derivatives are added to the ABTS•+ solution.
-
The reduction in absorbance, indicating the scavenging of the ABTS radical, is measured after a certain incubation time.[13]
-
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of aurones are attributed to their ability to modulate various cellular signaling pathways.
Anticancer Mechanism: CDK2/Cyclin A Disruption
Several aurone derivatives have been shown to exert their anticancer effects by targeting the cell cycle.[6][7] For instance, certain azaindole-based aurones disrupt the activity of the Cyclin-dependent kinase 2 (CDK2)/Cyclin A complex, which is crucial for the G1/S transition and S phase progression of the cell cycle.[6][7] This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Anti-inflammatory Mechanism: Modulation of NF-κB and Nrf2 Pathways
The anti-inflammatory effects of aurones are often linked to their ability to modulate key inflammatory signaling pathways.[3][17] Aurones like sulfuretin can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[3] This is achieved by suppressing the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[17][18] Concurrently, some aurones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation.[17][18]
Experimental Workflow: Bioactivity Screening
A typical workflow for the comparative bioactivity screening of different aurones involves a multi-step process, from synthesis to a battery of in vitro assays.
References
- 1. ijpab.com [ijpab.com]
- 2. Biological Activities of Aurones: A Brief Summary | CoLab [colab.ws]
- 3. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Structure–Cytotoxicity Relationship of Aurones | Anticancer Research [ar.iiarjournals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Antibacterial Effect of Aurone-Derived Triazoles on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative Structure-Cytotoxicity Relationship of Aurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
A Comparative Guide to the Neuroprotective Effects of Hispidol and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the treatment of neurodegenerative diseases has brought a number of flavonoids into the scientific spotlight. Among these, Hispidol has emerged as a promising candidate with potent neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of this compound against other well-researched flavonoids, namely Quercetin, Hesperidin, and Diosmin. The information is supported by experimental data from various in vitro and in vivo studies, with detailed methodologies for key experiments to aid in research and development.
At a Glance: Comparative Efficacy
The neuroprotective potential of flavonoids is often evaluated based on their ability to mitigate cellular damage, reduce oxidative stress, and suppress neuroinflammation. The following tables summarize the quantitative data from various studies, offering a snapshot of the comparative efficacy of this compound and other selected flavonoids.
Table 1: In Vitro Neuroprotective Effects on Cell Viability
| Flavonoid | Cell Line | Neurotoxin (Concentration) | Flavonoid Concentration | Increase in Cell Viability (%) | Reference |
| This compound | Primary Cerebral Astrocytes | OGD/R | Not Specified | Data on LDH release reduction | |
| Quercetin | SH-SY5Y | 6-OHDA (100 µM) | 50 nM | 39.3% | [1] |
| Hesperidin | PC12 | H₂O₂ (400 µM) | 20 µM | Significant inhibition of viability decrease | |
| Diosmin | SH-SY5Y | Rotenone | Not Specified | Protective effect on apoptosis | [2] |
OGD/R: Oxygen-Glucose Deprivation/Reperfusion; 6-OHDA: 6-hydroxydopamine; H₂O₂: Hydrogen Peroxide.
Table 2: In Vitro Antioxidant and Anti-inflammatory Effects
| Flavonoid | Cell Line | Insult (Concentration) | Flavonoid Concentration | Effect | Quantitative Data | Reference |
| This compound | BV2 Microglia | LPS (100 ng/mL) | 10, 20, 40 µM | Inhibition of NO Production | Dose-dependent reduction | [3] |
| BV2 Microglia | LPS (100 ng/mL) | 10, 20, 40 µM | Reduction of ROS | Dose-dependent reduction | [3] | |
| BV2 Microglia | LPS (100 ng/mL) | 10, 20, 40 µM | Inhibition of TNF-α | Dose-dependent reduction | [4] | |
| BV2 Microglia | LPS (100 ng/mL) | 10, 20, 40 µM | Inhibition of IL-1β | Dose-dependent reduction | [4] | |
| BV2 Microglia | LPS (100 ng/mL) | 10, 20, 40 µM | Inhibition of IL-6 | Dose-dependent reduction | [4] | |
| Quercetin | SH-SY5Y | 6-OHDA | 50 nM | Reduction of ROS | Significant decrease | [5] |
| Hesperidin | PC12 | H₂O₂ (400 µM) | 20 µM | Scavenging of ROS | Significant scavenging | [6] |
| Diosmin | Not Specified | Not Specified | Not Specified | Reduction of TNF-α | Reduces expression | [2] |
LPS: Lipopolysaccharide; NO: Nitric Oxide; ROS: Reactive Oxygen Species; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta; IL-6: Interleukin-6.
Table 3: In Vivo Neuroprotective Effects
| Flavonoid | Animal Model | Injury Model | Administration | Key Findings | Reference |
| This compound | Rat | MCAO (Stroke) | Not Specified | Improved neurological score, decreased infarct size and brain edema | [7] |
| Diosmin | Rat | Rotenone (Parkinson's) | 200 mg/kg (oral) | Prevented motor impairment and histological damage | [2] |
MCAO: Middle Cerebral Artery Occlusion.
Delving Deeper: Mechanisms of Neuroprotection
Flavonoids exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. They can directly scavenge free radicals and also modulate key signaling pathways involved in cellular stress and inflammation.[2]
Key Signaling Pathways
// Nodes Stress [label="Oxidative Stress\nNeuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherFlavonoids [label="Other Flavonoids\n(Quercetin, Hesperidin, Diosmin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
AMPK [label="AMPK/GSK3β", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Enzyme\nExpression (SOD, CAT)", fillcolor="#34A853", fontcolor="#FFFFFF"];
NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stress -> {AMPK, NLRP3, NFkB} [color="#5F6368"]; this compound -> AMPK [label="activates", color="#4285F4"]; this compound -> NLRP3 [label="inhibits", color="#4285F4"]; OtherFlavonoids -> Nrf2 [label="activates", color="#4285F4"]; OtherFlavonoids -> NFkB [label="inhibits", color="#4285F4"];
AMPK -> Nrf2 [color="#5F6368"]; Nrf2 -> Antioxidant [label="promotes", color="#34A853"]; NLRP3 -> Cytokines [label="activates", color="#EA4335"]; NFkB -> Cytokines [label="promotes", color="#EA4335"];
Antioxidant -> Neuroprotection [color="#34A853"]; Cytokines -> Neuroprotection [dir=back, label="reduces", color="#EA4335"]; } dot Caption: Key signaling pathways modulated by this compound and other flavonoids.
Hispidulin has been shown to exert its neuroprotective effects in vivo and in vitro by suppressing NLRP3-mediated pyroptosis, a form of programmed cell death, through the modulation of the AMPK/GSK3β signaling pathway.[7][8] Other flavonoids like quercetin and hesperidin are well-known for their ability to activate the Nrf2 pathway, a master regulator of the antioxidant response, and to inhibit the pro-inflammatory NF-κB pathway.[2]
Experimental Protocols: A Guide for Replication
To facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Experimental Workflow for In Vitro Neuroprotection Assays
// Nodes Start [label="Start: Neuronal Cell Culture\n(e.g., SH-SY5Y, PC12)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreatment [label="Pre-treatment with Flavonoid\n(this compound, Quercetin, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induction of Neurotoxicity\n(e.g., 6-OHDA, H₂O₂, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation (24-48h)", fillcolor="#FBBC05", fontcolor="#202124"];
MTT [label="Cell Viability Assay (MTT)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS Detection Assay", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="Cytokine Measurement (ELISA)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="Data Analysis and Comparison", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Pretreatment [color="#5F6368"]; Pretreatment -> Induction [color="#5F6368"]; Induction -> Incubation [color="#5F6368"]; Incubation -> {MTT, ROS, ELISA} [color="#5F6368"]; {MTT, ROS, ELISA} -> Analysis [color="#5F6368"]; } dot Caption: General workflow for in vitro neuroprotection studies.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the flavonoid (e.g., this compound, Quercetin) for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA or 400 µM H₂O₂) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
2. Reactive Oxygen Species (ROS) Detection
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and turns to highly fluorescent 2',7'-dichlorofluorescein (DCF) upon oxidation by ROS.
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, wash the cells with PBS.
-
Add 100 µL of DCFH-DA solution (10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
The level of ROS is proportional to the fluorescence intensity.
-
3. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Culture microglial cells (e.g., BV2) in a 24-well plate.
-
Pre-treat the cells with various concentrations of the flavonoid for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
The concentration of cytokines is determined by comparing the absorbance of the samples to a standard curve.
-
Logical Relationships in Neuroprotective Mechanisms
The neuroprotective effects of flavonoids are a result of a complex interplay between their antioxidant and anti-inflammatory actions, which ultimately lead to the preservation of neuronal function and survival.
// Nodes Flavonoids [label="Flavonoids\n(this compound, Quercetin, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Activity\n(ROS Scavenging, Nrf2 activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory Activity\n(NF-κB inhibition, NLRP3 inhibition)", fillcolor="#FBBC05", fontcolor="#202124"];
ReducedOxidativeStress [label="Reduced Oxidative Stress", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducedNeuroinflammation [label="Reduced Neuroinflammation", fillcolor="#FBBC05", fontcolor="#202124"];
IncreasedViability [label="Increased Neuronal Viability", fillcolor="#F1F3F4", fontcolor="#202124"]; ImprovedFunction [label="Improved Neurological Function", fillcolor="#F1F3F4", fontcolor="#202124"];
Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Flavonoids -> {Antioxidant, AntiInflammatory} [color="#5F6368"]; Antioxidant -> ReducedOxidativeStress [color="#34A853"]; AntiInflammatory -> ReducedNeuroinflammation [color="#FBBC05"]; ReducedOxidativeStress -> IncreasedViability [color="#5F6368"]; ReducedNeuroinflammation -> IncreasedViability [color="#5F6368"]; IncreasedViability -> ImprovedFunction [color="#5F6368"]; ImprovedFunction -> Neuroprotection [color="#5F6368"]; } dot Caption: Logical flow of flavonoid-mediated neuroprotection.
Conclusion
This compound demonstrates significant neuroprotective potential, particularly in the context of cerebral ischemia and neuroinflammation. While direct comparative studies with other flavonoids are limited, the available data suggests that this compound's potent anti-inflammatory effects, especially its ability to suppress the NLRP3 inflammasome, may offer a distinct advantage in certain neurodegenerative conditions. Quercetin, Hesperidin, and Diosmin remain robust neuroprotective agents with a wealth of supporting evidence for their antioxidant and anti-inflammatory activities. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific therapeutic niches of these promising natural compounds in the fight against neurodegenerative diseases.
References
- 1. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hispidulin exhibits neuroprotective activities against cerebral ischemia reperfusion injury through suppressing NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hispidol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Hispidol as a hazardous chemical. Proper personal protective equipment (PPE) should be worn at all times when handling this compound. Dispose of waste through a licensed hazardous waste disposal service.
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a compound with potential therapeutic applications currently under investigation for inflammatory bowel disease. The following protocols are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's behavior and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| CAS Number | 5786-54-9 |
| Appearance | Solid |
| Solubility in DMSO | ≥ 100 mg/mL |
| Solubility in Ethanol | 10 mg/mL |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Allergic Skin Reaction: May cause an allergic skin reaction.
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste is critical. Under no circumstances should this compound or its solutions be disposed of down the drain. All waste must be collected and disposed of as hazardous chemical waste.
Experimental Workflow for this compound Waste Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
Disposal of Solid this compound Waste
-
Collection:
-
Carefully collect all solid this compound waste, including unused compound, contaminated spatulas, weigh boats, and absorbent materials from spills.
-
Place the collected solid waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the waste.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound ((Z)-6-hydroxy-2-((4-hydroxyphenyl)methylene)-3(2H)-benzofuranone)".
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Disposal of this compound Solutions (DMSO or Ethanol)
-
Collection:
-
Pour all liquid waste containing this compound, including unused solutions and solvent rinses of contaminated glassware, into a dedicated liquid hazardous waste container.
-
Do not mix halogenated and non-halogenated solvent waste unless permitted by your institution's waste management guidelines. Both DMSO and ethanol are non-halogenated.
-
-
Labeling:
-
Label the liquid waste container with "Hazardous Waste" and a complete list of its contents, including "this compound" and the solvent used (e.g., "Dimethyl Sulfoxide" or "Ethanol").
-
Provide an estimated percentage of each component.
-
-
Storage:
-
Keep the liquid waste container tightly sealed to prevent evaporation and spills.
-
Store in a designated hazardous waste accumulation area, within secondary containment if required.
-
-
Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor for proper disposal.
-
Decontamination of Glassware
-
Initial Rinse:
-
Rinse glassware that has come into contact with this compound with a small amount of the solvent used (DMSO or ethanol).
-
Collect this initial rinseate as hazardous liquid waste.
-
-
Secondary Wash:
-
After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
The final rinse water can typically be disposed of down the drain, but consult your local regulations and institutional policies.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
For large spills, or if you are not equipped to handle the cleanup, contact your institution's EHS or emergency response team immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound safely and responsibly, fostering a culture of safety and environmental stewardship within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
